3-Methyl-1-tosyl-1H-pyrazol-5-amine
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)sulfonylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-3-5-10(6-4-8)17(15,16)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAPGSHYLRMKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine, a key intermediate in the development of various active pharmaceutical ingredients. This document details the synthetic pathway, experimental protocols, and relevant data to support research and development in medicinal chemistry.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active compounds.[1] The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs. The addition of a tosyl group can modulate the electronic properties and reactivity of the pyrazole ring, making this intermediate particularly valuable for the synthesis of targeted therapeutics.
This guide outlines a reliable synthetic route to this compound, starting from the readily available precursor, 3-Methyl-1H-pyrazol-5-amine.
Synthetic Pathway
The synthesis of this compound is achieved through the tosylation of 3-Methyl-1H-pyrazol-5-amine. This reaction involves the treatment of the starting amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired product.
References
In-Depth Technical Guide to 3-Methyl-1-tosyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-tosyl-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole (B372694) ring system. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. The incorporation of a tosyl (p-toluenesulfonyl) group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design and development. This document provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. To date, specific experimental data on properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. The data presented is based on information from chemical suppliers and extrapolated knowledge from related structures.
| Property | Value | Source/Comment |
| IUPAC Name | 3-methyl-1-(4-methylphenyl)sulfonyl-1H-pyrazol-5-amine | --- |
| CAS Number | 92133-93-2 | --- |
| Molecular Formula | C₁₁H₁₃N₃O₂S | --- |
| Molecular Weight | 251.31 g/mol | --- |
| Appearance | White to off-white solid | Certificate of Analysis |
| Purity | ≥99.90% (by LCMS) | Certificate of Analysis |
| Storage | Store at 4°C, protect from light | Certificate of Analysis |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and plausible synthetic route involves the tosylation of the parent amine, 3-methyl-1H-pyrazol-5-amine. The reaction would proceed via the nucleophilic attack of one of the pyrazole's nitrogen atoms or the exocyclic amine group on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The regioselectivity of this reaction can be influenced by the reaction conditions.
A related synthesis of a more substituted analog, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, has been reported and can serve as a model for the synthesis of the title compound.[1] This procedure involves the reaction of the corresponding aminopyrazole with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724).
Hypothetical Experimental Protocol for the Synthesis of this compound:
-
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or another suitable base (e.g., pyridine)
-
Anhydrous acetonitrile or dichloromethane (B109758) (DCM) as solvent
-
Standard laboratory glassware and work-up reagents
-
-
Procedure:
-
To a solution of 3-methyl-1H-pyrazol-5-amine in anhydrous acetonitrile, an equimolar amount or a slight excess of triethylamine is added.
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
p-Toluenesulfonyl chloride, dissolved in a minimal amount of anhydrous acetonitrile, is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
-
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the methyl protons on the pyrazole ring, the methyl protons on the tosyl group, the aromatic protons of the tosyl group, the proton on the pyrazole ring, and the amine protons.
-
¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the tosyl group (including the methyl and aromatic carbons), and the carbon attached to the methyl group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, S=O stretching of the sulfonyl group, and C=C and C-N stretching of the pyrazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (251.31 g/mol ).
Biological Activity and Potential Applications
The biological activity of this compound has not been specifically reported. However, the broader class of pyrazole derivatives is known to possess a wide range of pharmacological properties, including but not limited to:
-
Anti-inflammatory
-
Analgesic
-
Anticancer
-
Antimicrobial
-
Antiviral
The tosyl group can influence the biological activity by altering the molecule's interaction with biological targets and its pharmacokinetic profile. Given its structural features, this compound could be investigated as an intermediate in the synthesis of more complex, biologically active molecules or evaluated for its own therapeutic potential. Pyrazole-sulfonamide hybrids, for instance, have shown promising anticancer activity.[1]
Logical Relationship of Pyrazole Derivatives in Drug Discovery:
Caption: The central role of pyrazole derivatives in the drug discovery process.
Conclusion
This compound is a compound of interest for chemical and pharmaceutical research. While detailed experimental data on its physicochemical properties and a specific, published synthesis protocol are currently limited, its structural relationship to a wide range of biologically active pyrazole derivatives suggests its potential as a building block for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and explore its pharmacological profile.
References
Spectroscopic and Synthetic Overview of 1-Tosyl-1H-Pyrazoles
Absence of specific data for 3-Methyl-1-tosyl-1H-pyrazol-5-amine and analysis of a representative analogue.
Extensive searches for spectroscopic data for the specific compound this compound did not yield any direct experimental results. This suggests that while the compound is noted as a potential drug intermediate, its detailed characterization may not be readily available in the public domain.
To provide relevant information for researchers, scientists, and drug development professionals, this guide presents a detailed analysis of a closely related and well-characterized compound: 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole . This analogue, which features a tosyl group on the pyrazole (B372694) ring, serves as a valuable reference for understanding the spectroscopic characteristics and synthetic approaches applicable to this class of molecules. The primary structural differences from the target compound are the presence of a phenyl group at position 5 (instead of an amine) and a p-tolyl group at position 3 (instead of a methyl group).
Spectroscopic Data for 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole
The following tables summarize the quantitative spectroscopic data for 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole.[1]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.75 | d | 8.1 | 2H (aromatic) |
| 7.63 | d | 8.4 | 2H (aromatic) |
| 7.50–7.43 | m | - | 5H (aromatic) |
| 7.23–7.19 | m | - | 4H (aromatic) |
| 6.59 | s | - | 1H (pyrazole ring) |
| 2.38 | s | - | 3H (methyl) |
| 2.37 | s | - | 3H (methyl) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 155.34 | Quaternary Carbon (Pyrazole Ring) |
| 149.48 | Quaternary Carbon (Pyrazole Ring) |
| 145.22 | Quaternary Carbon (Aromatic) |
| 139.36 | Quaternary Carbon (Aromatic) |
| 134.93 | Quaternary Carbon (Aromatic) |
| 130.00 | Aromatic CH |
| 129.70 | Aromatic CH |
| 129.60 | Aromatic CH |
| 129.42 | Aromatic CH |
| 129.40 | Aromatic CH |
| 128.56 | Aromatic CH |
| 128.02 | Aromatic CH |
| 127.80 | Aromatic CH |
| 126.38 | Aromatic CH |
| 109.53 | CH (Pyrazole Ring) |
| 21.67 | Methyl Carbon |
| 21.40 | Methyl Carbon |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 389.1318 | 389.1310 |
Experimental Protocols
The following are generalized experimental protocols relevant to the synthesis and characterization of 1-tosyl-1H-pyrazoles, based on published methods.[1]
General Synthesis of 1-Tosyl-1H-pyrazoles
A common method for the synthesis of 1-tosyl-1H-pyrazoles involves the reaction of a suitable pyrazole precursor with tosyl chloride in the presence of a base. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, often using column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis is performed using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compound.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a substituted 1-tosyl-1H-pyrazole.
References
In-Depth Technical Guide: 3-Methyl-1-tosyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-tosyl-1H-pyrazol-5-amine is a sulfonamide derivative of a pyrazole (B372694), a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Pyrazole cores are found in numerous FDA-approved drugs and are known to interact with a variety of biological targets. The addition of a tosyl group can modify the compound's physicochemical properties, such as its lipophilicity and metabolic stability, potentially influencing its biological activity. This technical guide provides an overview of the available information on this compound, with a focus on its synthesis and characterization.
Chemical Identity
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively reported in the scientific literature. However, data from a closely related structural analog, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide , provides valuable insights into the expected spectral characteristics. The primary difference in this analog is the presence of a tert-butyl group instead of a methyl group at the 3-position of the pyrazole ring and an additional N-methylation.
Table 1: Spectroscopic Data for the Structural Analog N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [1]
| Data Type | Observation |
| FT-IR (ATR, cm⁻¹) | 2957 (C-H), 1595 (C=N, C=C), 1363 (asymmetric SO₂), 1170 (symmetric SO₂), 892 (S-N), 676 (S-C) |
| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | 7.78 (d, J = 8.0 Hz, 4H), 7.34 (d, J = 8.0 Hz, 4H), 5.74 (s, 1H), 3.40 (s, 3H), 2.48 (s, 6H), 1.24 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃), δ (ppm) | 160.9, 145.9, 135.8, 130.9, 129.8, 129.0, 103.7, 35.6, 32.4, 30.4, 21.9 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₂H₂₈N₃O₂S₂ [M+H]⁺: 462.1516; Found: 462.1510 |
Experimental Protocols
The synthesis of this compound would likely proceed via a sulfonamidation reaction of 3-methyl-1H-pyrazol-5-amine with p-toluenesulfonyl chloride. The following is a generalized experimental protocol adapted from the synthesis of a similar compound.[1]
Synthesis of this compound (Proposed)
-
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or another suitable base
-
Acetonitrile (or another suitable aprotic solvent)
-
Ethyl acetate
-
Distilled water
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine in acetonitrile.
-
Add triethylamine to the solution.
-
To this stirring mixture, add p-toluenesulfonyl chloride portion-wise at room temperature.
-
Allow the reaction to stir at room temperature for several hours (e.g., 12 hours) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add distilled water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterize the purified product using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry.
-
Logical Relationships and Workflows
The synthesis of this compound follows a straightforward chemical transformation. This can be visualized as a logical workflow from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a compound with potential applications in medicinal chemistry, though it is not a widely characterized or commercially available substance. Its synthesis can be achieved through a standard sulfonamidation reaction. The data presented here, largely based on a close structural analog, provides a foundational understanding for researchers interested in the synthesis and further investigation of this and similar pyrazole derivatives. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential therapeutic applications.
References
An In-depth Technical Guide on the Stability of 3-Methyl-1-tosyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted stability of 3-Methyl-1-tosyl-1H-pyrazol-5-amine. Due to the absence of specific stability studies on this compound in publicly available literature, this guide synthesizes information based on the known chemical properties and stability of its core functional groups: the pyrazole (B372694) ring and the N-tosylamide moiety. The experimental protocols provided are based on established methodologies for stability testing of heterocyclic pharmaceutical compounds.
Introduction to this compound
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The tosyl group is frequently employed as a protecting group for amines, forming a stable sulfonamide linkage. Understanding the stability of this molecule is crucial for its potential development as a pharmaceutical agent, as it influences its synthesis, formulation, storage, and biological activity.
Predicted Stability Profile
The stability of this compound is predicted based on the individual stabilities of the pyrazole ring and the tosylamide functional group.
-
Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which generally imparts significant stability. It is expected to be relatively resistant to moderate heat and light. However, certain conditions can lead to its degradation. The pyrazole ring is generally resistant to oxidation due to its aromatic nature.[1] Reactions typically target substituents on the ring rather than the ring itself.[1] The pyrazole ring is susceptible to opening under harsh oxidative conditions, especially when strong oxidants are used or in the presence of strong bases.[1] The presence of an amino group at the C5 position can make the ring more prone to oxidative opening.[1] The aromaticity of the pyrazole ring makes it resistant to reduction, often requiring harsh conditions like high-pressure catalytic hydrogenation to break the aromatic system.[1] In acidic media, the pyrazole ring is expected to be relatively stable, though protonation of the nitrogen atoms can occur, potentially making it more susceptible to nucleophilic attack under forcing conditions.[2]
-
Tosylamide Group: The N-tosyl group forms a sulfonamide, which is known to be a very stable protecting group for amines.[3] Sulfonamides are generally resistant to a wide range of reaction conditions.[4] Cleavage of the N-S bond in tosylamides typically requires harsh conditions, such as strong acid and heat or potent reducing agents.[3][5] For instance, hydrolysis of N-arylsulfonamides can be achieved with trifluoromethanesulfonic acid.[6]
Based on this, this compound is predicted to be a relatively stable compound under normal storage conditions. However, it may be susceptible to degradation under harsh acidic, basic, oxidative, and high-temperature conditions.
Potential Degradation Pathways
Based on the functional groups present, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis:
-
Acidic Hydrolysis: Under strong acidic conditions and elevated temperatures, the tosylamide bond may undergo hydrolysis to yield 3-methyl-1H-pyrazol-5-amine and p-toluenesulfonic acid. The pyrazole ring itself is expected to be more stable but could undergo degradation under very harsh acidic conditions.
-
Alkaline Hydrolysis: Tosylamides are generally stable to base. However, at high temperatures and strong basic conditions, hydrolysis might occur, although likely to a lesser extent than acidic hydrolysis.
-
-
Oxidation: The pyrazole ring, particularly with the C5-amine substituent, is a potential site for oxidation.[1] Strong oxidizing agents could lead to ring-opening or the formation of hydroxylated or N-oxide derivatives. The methyl group on the pyrazole ring could also be a site of oxidation.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur. Studies on other sulfonamides have shown that thermal degradation can lead to the cleavage of the C-S and S-N bonds.[7][8] For sulfamethoxazole, thermal degradation resulted in the release of aniline (B41778) and SO2.[8] A similar fragmentation pattern could be possible for this compound.
-
Photodegradation: Pyrazole derivatives have been investigated for their photostability, and some are used as fluorescent probes due to their good photostability.[9] However, prolonged exposure to high-intensity UV or visible light could potentially lead to degradation, possibly through radical mechanisms or rearrangement reactions.[10]
A visual representation of the potential degradation pathways is provided below.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[11][12] The following are generalized protocols that can be adapted for this compound. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]
4.1. General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). This stock solution will be used for the subsequent stress studies.
4.2. Acidic Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of hydrochloric acid (HCl) to achieve final concentrations of 0.1 M and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an appropriate amount of sodium hydroxide (B78521) (NaOH).
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
4.3. Basic Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of sodium hydroxide (NaOH) to achieve final concentrations of 0.1 M and 1 M NaOH.
-
Follow the incubation, sampling, and neutralization (with HCl) steps as described for acidic hydrolysis.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
4.4. Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubate the solution at room temperature.
-
Withdraw samples at various time points.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
4.5. Thermal Degradation (Solid State)
-
Place a known amount of the solid compound in a controlled temperature oven at various temperatures (e.g., 60 °C, 80 °C, 105 °C).
-
Withdraw samples at different time points.
-
Dissolve the samples in a suitable solvent and dilute to a known concentration for HPLC analysis.
4.6. Photostability Testing (Solid State and Solution)
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Analytical Methodology for Stability Indicating Assay
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for such studies.[15][16]
5.1. Proposed HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry of the parent compound (a wavelength of maximum absorbance).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10 µL.
Method development and validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is recommended for easy comparison of the data.
Table 1: Hypothetical Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradation Products |
| Control | 24 | 99.8 | 0.2 | 0 |
| 0.1 M HCl (60 °C) | 8 | 90.5 | 9.5 | 2 |
| 1 M HCl (60 °C) | 4 | 85.2 | 14.8 | 3 |
| 0.1 M NaOH (60 °C) | 24 | 95.1 | 4.9 | 1 |
| 1 M NaOH (60 °C) | 12 | 92.3 | 7.7 | 2 |
| 3% H₂O₂ (RT) | 24 | 88.7 | 11.3 | 4 |
| Thermal (80 °C, solid) | 48 | 96.4 | 3.6 | 1 |
| Photolytic (ICH Q1B) | - | 98.2 | 1.8 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
While specific stability data for this compound is not currently available, a predictive assessment based on its chemical structure suggests it is a relatively stable molecule. The primary potential degradation pathways include hydrolysis of the tosylamide bond and oxidation of the pyrazole ring under harsh conditions. The provided experimental protocols offer a robust framework for conducting forced degradation studies to empirically determine its stability profile. Such studies are indispensable for the development of this compound as a potential therapeutic agent, ensuring its quality, safety, and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. ijrpp.com [ijrpp.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. benchchem.com [benchchem.com]
- 16. ijcpa.in [ijcpa.in]
Solubility of 3-Methyl-1-tosyl-1H-pyrazol-5-amine in Organic Solvents: A Technical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1-tosyl-1H-pyrazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often used as an intermediate in the synthesis of bioactive molecules. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and handling in both laboratory and industrial settings. An extensive review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. This guide, therefore, provides a comprehensive predicted solubility profile based on its molecular structure and outlines a detailed experimental protocol for its determination.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.
Molecular Structure Analysis:
-
Polar Moieties: The structure includes a primary amine (-NH2) group and a sulfonamide (-SO2N-) linkage, both of which are polar and capable of acting as hydrogen bond donors and acceptors.[3] The pyrazole (B372694) ring itself is a polar heterocyclic system. These features suggest an affinity for polar solvents.
-
Non-Polar Moieties: The tosyl group contains a non-polar benzene (B151609) ring and a methyl group. The methyl group on the pyrazole ring also contributes to the non-polar character of the molecule.
Predicted Solubility:
Based on this structural analysis, the following solubility trends are anticipated. This information is summarized in Table 1.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the alcohol can engage in hydrogen bonding with the amine and sulfonamide groups of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | These solvents have significant dipole moments and can interact with the polar functional groups of the solute, though they do not donate hydrogen bonds. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and are good at dissolving a wide range of organic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than alcohols and ketones. THF is more polar than diethyl ether and is expected to be a better solvent. |
| Aromatic | Toluene, Benzene | Low | The non-polar aromatic ring of the solvent will have some affinity for the tosyl group, but overall polarity mismatch with the polar groups will limit solubility. |
| Aliphatic | Hexane, Heptane | Very Low | These are non-polar solvents and are unlikely to effectively solvate the polar functional groups of this compound.[1] |
Table 1: Predicted Solubility of this compound in Common Organic Solvents
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted method for experimentally determining the solubility of a solid compound in a liquid solvent.
Isothermal Shake-Flask Method
The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and reproducibility.[4]
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.
-
-
Data Reporting:
-
Calculate the solubility as the concentration of the solute in the saturated solution.
-
Report the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and specify the temperature at which the measurement was made.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
3-Methyl-1-tosyl-1H-pyrazol-5-amine: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Synthesis, Properties, and Potential Biological Significance of a Key Pyrazole (B372694) Intermediate
Introduction
3-Methyl-1-tosyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are recognized as a "privileged scaffold" in medicinal chemistry. The incorporation of a tosyl (p-toluenesulfonyl) group, a common protecting group and a moiety known to influence biological activity, makes this compound a valuable intermediate in the synthesis of a wide range of potentially therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities associated with its structural class. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Data
While specific experimental data for this compound is not extensively reported in the public domain, the chemical properties can be inferred from its constituent parts and related analogs. The table below summarizes the available data for the parent amine, 3-methyl-1H-pyrazol-5-amine, which serves as the immediate precursor.
| Property | Value | Reference |
| Molecular Formula | C4H7N3 | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Boiling Point | 213 °C (14 mmHg) | [1] |
| Flash Point | >110 °C | [1] |
| Density | 1.221 g/cm³ | [1] |
Synthesis of this compound
The synthesis of this compound is expected to follow a standard procedure for the N-sulfonylation of aminopyrazoles. This involves the reaction of 3-methyl-1H-pyrazol-5-amine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol:
A detailed experimental protocol for the synthesis of a closely related analog, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, provides a strong template for the synthesis of the title compound.[2] The following is a generalized procedure adapted for the synthesis of this compound.
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Triethylamine (B128534) (or another suitable base, e.g., pyridine)
-
Acetonitrile (B52724) (or another suitable aprotic solvent, e.g., dichloromethane)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a solution of 3-methyl-1H-pyrazol-5-amine (1 equivalent) in acetonitrile, add triethylamine (1.2-2.2 equivalents).
-
Stir the mixture at room temperature.
-
Slowly add a solution of p-toluenesulfonyl chloride (1-2 equivalents) in acetonitrile to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
It is important to note that the reaction can potentially yield a mixture of the mono-tosylated product and a di-tosylated byproduct where the exocyclic amine is also sulfonated. The stoichiometry of the reagents, particularly the amount of tosyl chloride and base, will influence the product distribution.[2]
Caption: General workflow for the synthesis of this compound.
Biological Activities and Therapeutic Potential
While this compound is primarily considered a drug intermediate, the broader class of pyrazole-sulfonamide derivatives has demonstrated a wide range of biological activities, suggesting potential therapeutic applications for compounds derived from this core structure.
Kinase Inhibition
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to the title compound, is found in the Aurora kinase inhibitor tozasertib.[3] Modifications on the pyrazole ring have been shown to significantly affect the selectivity and potency of these inhibitors.[3] It is plausible that derivatives of this compound could be explored as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.
References
The Discovery of Substituted Aminopyrazoles: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of substituted aminopyrazoles, a privileged scaffold in modern medicinal chemistry.
Substituted aminopyrazoles have emerged as a cornerstone in the development of novel therapeutics, demonstrating a remarkable breadth of biological activities. Their versatile structure has been successfully exploited to target a range of debilitating diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core aspects of substituted aminopyrazole discovery, from fundamental synthesis protocols to their interaction with key biological pathways.
Core Synthetic Methodologies
The synthesis of the aminopyrazole core can be achieved through several reliable methods. The most prevalent approaches involve the condensation of β-ketonitriles with hydrazines and efficient one-pot three-component reactions.
Synthesis via β-Ketonitrile Condensation
A versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazine (B178648) or its derivatives.[1][2] The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon yields the 5-aminopyrazole ring system.[1][2]
Experimental Protocol: General Synthesis of 5-Aminopyrazoles from β-Ketonitriles
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected β-ketonitrile (1 equivalent) in a suitable solvent, such as ethanol (B145695).[3]
-
Hydrazine Addition: Add hydrazine hydrate (B1144303) or a substituted hydrazine (1.0-1.2 equivalents) to the solution.[3]
-
Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a duration determined by the specific substrates, typically monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the desired substituted aminopyrazole.[3]
Three-Component Synthesis
One-pot, multi-component reactions offer an efficient and atom-economical approach to constructing diverse libraries of substituted aminopyrazoles. A common strategy involves the reaction of a 1,3-dicarbonyl compound, a substituted phenyl isothiocyanate, and hydrazine hydrate, often mediated by iodine in ethanol.[4]
Experimental Protocol: Iodine-Mediated Three-Component Synthesis
-
Reaction Setup: To a 25 mL single-neck flask, add the substituted phenyl isothiocyanate (0.5 mmol), 1,3-dicarbonyl compound (0.5 mmol), hydrazine hydrate (0.5 mmol), and iodine (0.5 mmol) in ethanol (5 mL).[4]
-
Reaction Conditions: The reaction mixture is stirred at 60°C for several hours, with progress monitored by TLC.[4]
-
Purification: After the reaction is complete, the mixture is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the target multi-substituted aminopyrazole.[4]
Biological Evaluation Protocols
The therapeutic potential of newly synthesized substituted aminopyrazoles is assessed through a battery of in vitro assays. Key evaluations include cytotoxicity screening against cancer cell lines and specific enzyme inhibition assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability. This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[5][6][7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]
-
Compound Treatment: The aminopyrazole compounds are dissolved in DMSO and then serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these concentrations for 48 to 72 hours.[5]
-
MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 2-4 hours.[5]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[6] The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
To determine the specific molecular targets of aminopyrazole derivatives, in vitro kinase inhibition assays are performed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: A stock solution of the test aminopyrazole is prepared in 100% DMSO and serially diluted to create a concentration range for IC₅₀ determination.[8]
-
Kinase Reaction: The kinase, its specific substrate, and the test compound are incubated in a kinase reaction buffer. The reaction is initiated by the addition of ATP.[8]
-
ADP Detection: After a set incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[8]
-
Luminescence Measurement: The Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal, which is measured by a plate reader. The IC₅₀ value is determined by plotting the luminescence signal against the inhibitor concentration.[8]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of selected substituted aminopyrazole derivatives against various cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Substituted Aminopyrazoles
| Compound Class | Target Cancer Cell Line(s) | IC₅₀ (µM) | Reference Compound | Reference Compound IC₅₀ (µM) |
| Pyrazolo[1,5-a]pyrimidines | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 | - | - |
| Spiro Pyrazolo[3,4-b]pyridines | HepG2, HeLa | 4.2, 5.9 | Doxorubicin, Cisplatin | 1.7, 4.8 |
| Aryl Azo Imidazo[1,2-b]pyrazoles | MCF-7 | 6.1, 8.0, 7.4 | Doxorubicin | 10.3 |
| Pyrazole-Indole Hybrid (7a) | HepG2 | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| Pyrazole-Indole Hybrid (7b) | HepG2 | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| Pyrazolopyrimidine (7) | MCF-7 | 11.51 ± 0.35 | 5-Fluorouracil | - |
| Pyrazolopyrimidine (7) | HCT-116 | 21.25 ± 0.37 | 5-Fluorouracil | - |
Data compiled from multiple sources.[5][7][9]
Table 2: Kinase Inhibitory Activity of Substituted Aminopyrazoles
| Compound | Target Kinase | Activity | Key Finding |
| Compound 6 | FGFR2 (WT & V564F) | Sub-nM GI₅₀ | Potent against wild-type and gatekeeper mutant. |
| Compound 19 | FGFR1 / FGFR4 | 25.1 / 438 nM GI₅₀ | Demonstrates some selectivity against FGFR4. |
| Analog 24 | CDK2 / CDK5 | Low-nM potency | Exhibits excellent selectivity for CDK2/5. |
| Pyrazole-Indole Hybrid (7a) | CDK2 | IC₅₀ = 0.074 ± 0.15 µM | Superior inhibitory activity compared to roscovitine. |
| Pyrazole-Indole Hybrid (7b) | CDK2 | IC₅₀ = 0.095 ± 0.10 µM | Superior inhibitory activity compared to roscovitine. |
Data compiled from multiple sources.[9][10]
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of substituted aminopyrazoles are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and immune responses. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.
Conclusion
The substituted aminopyrazole scaffold represents a highly successful platform in the ongoing quest for novel and effective therapeutic agents. The synthetic accessibility and the potential for diverse functionalization have allowed for the generation of extensive compound libraries, leading to the discovery of potent and selective inhibitors for a variety of biological targets. The data and protocols presented in this guide underscore the importance of a systematic approach to the discovery and development of aminopyrazole-based drugs. Continued exploration of this chemical space, guided by a deep understanding of the underlying biology and structure-activity relationships, holds immense promise for addressing unmet medical needs across multiple therapeutic areas.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 3-Methyl-1-tosyl-1H-pyrazol-5-amine as a Versatile Drug Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Methyl-1-tosyl-1H-pyrazol-5-amine as a key intermediate in the synthesis of various pharmaceutically active compounds. The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The tosyl group in this compound serves as a crucial protecting group and allows for selective functionalization, making it a valuable building block in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.
Synthesis Protocols
The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the precursor 3-Methyl-1H-pyrazol-5-amine, followed by the tosylation of its amino group.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5-amine
This protocol is based on the reaction of cyanoacetone with hydrazine (B178648) hydrate (B1144303).[2]
Materials:
-
Cyanoacetone or its alkali metal salt
-
Hydrazine hydrate or a hydrazinium (B103819) salt
-
Hydrochloric acid (if starting with the alkali salt)
-
Toluene (optional, for workup)
Procedure:
-
In a reaction vessel, combine cyanoacetone (1.0 eq) with hydrazine hydrate (1.0-1.2 eq) in a suitable solvent such as water or ethanol.
-
If using an alkali metal salt of cyanoacetone, dissolve it in water and add hydrazine hydrate. Then, carefully add hydrochloric acid to adjust the pH to approximately 1-2 to initiate the reaction.
-
The reaction mixture is stirred at a temperature ranging from 30°C to 100°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if an alkali salt was used, the resulting alkali metal chloride can be precipitated by adding a low molecular weight alkanol like ethanol and removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product can be purified by distillation or crystallization to yield 3-Methyl-1H-pyrazol-5-amine as a solid.
Protocol 2: Synthesis of this compound
This protocol is adapted from the tosylation of a structurally similar aminopyrazole derivative.[1] The tosyl group protects the exocyclic amine, allowing for subsequent reactions at other positions of the pyrazole ring.
Materials:
-
3-Methyl-1H-pyrazol-5-amine (1.0 eq)
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) (1.1 eq)
-
Pyridine (B92270) or Triethylamine (B128534) (as a base)
-
Dichloromethane (DCM) or Acetonitrile (B52724) (as a solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 3-Methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Summary of Synthesis Parameters
| Step | Reactants | Solvent | Base | Temperature | Time (h) | Typical Yield |
| Precursor Synthesis | Cyanoacetone, Hydrazine Hydrate | Water/Ethanol | - | 30-100°C | 4-8 | ~72% |
| Tosylation | 3-Methyl-1H-pyrazol-5-amine, p-Toluenesulfonyl chloride | DCM/ACN | Pyridine/TEA | 0°C to RT | 12-24 | >85% (est.) |
Yields are based on literature for similar compounds and may vary.
Table 2: Representative Spectroscopic Data
The following data are representative of what can be expected for this compound, based on analyses of similar structures.[1]
| Analysis Type | Expected Data |
| ¹H NMR | δ (ppm): 7.8-7.9 (d, 2H, Ar-H ortho to SO₂), 7.2-7.3 (d, 2H, Ar-H meta to SO₂), ~6.0 (s, 1H, pyrazole C4-H), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, pyrazole C3-CH₃). A broad singlet for the NH proton is also expected. |
| ¹³C NMR | δ (ppm): ~145 (Ar-C-SO₂), ~140 (Pyrazole C5), ~135 (Ar-C-CH₃), ~130 (Ar-CH), ~128 (Ar-CH), ~100 (Pyrazole C4), ~21 (Ar-CH₃), ~12 (Pyrazole C3-CH₃). |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1600 (C=N stretch), ~1350 and ~1170 (asymmetric and symmetric SO₂ stretch). |
| MS (ESI) | Expected [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₁H₁₃N₃O₂S). |
Application Notes: Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various kinase and enzyme inhibitors. The tosyl group can be removed under specific conditions to liberate the amine for further reactions, or the pyrazole ring can be functionalized while the amine is protected.
Application 1: Intermediate for Kinase Inhibitors (JAK and CDK families)
Aminopyrazole-based compounds are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), which are crucial targets in cancer therapy.[3][4][5][6][7]
Synthetic Workflow: A common strategy involves the coupling of the aminopyrazole core with a substituted pyrimidine (B1678525) or a similar heterocyclic system.
Biological Pathway: JAK/STAT Signaling JAK inhibitors block the signaling cascade that leads to cell proliferation and survival, which is often dysregulated in cancers and inflammatory diseases.
Application 2: Intermediate for COX-2 Inhibitors (Celecoxib Analogues)
The pyrazole core is central to the structure of Celecoxib (B62257), a selective COX-2 inhibitor used to treat inflammation and pain.[8][9] Analogues can be synthesized using functionalized pyrazole intermediates.
Synthetic Workflow: The synthesis of Celecoxib analogues often involves the reaction of a diketone with a substituted hydrazine, followed by further modifications. The aminopyrazole intermediate can be used to construct related structures.
Biological Pathway: Prostaglandin (B15479496) Synthesis COX-2 inhibitors selectively block the cyclooxygenase-2 enzyme, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and swelling.
Table 3: Biological Activity of Drug Classes Derived from Pyrazole Intermediates
| Drug Class | Target(s) | Example Compound(s) | Biological Activity (IC₅₀/Kᵢ) | Therapeutic Area |
| JAK Inhibitors | JAK2 | AZD1480 | Potent nanomolar inhibition | Oncology |
| CDK Inhibitors | CDK2 | PHA-533533 | Kᵢ = 31 nM | Oncology |
| COX-2 Inhibitors | COX-2 | Celecoxib Analogs | Varies, often in µM range | Inflammation |
Disclaimer: The protocols and data presented are for informational purposes for research professionals. All laboratory work should be conducted in a safe environment with appropriate personal protective equipment. The provided protocols are generalized and may require optimization for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Methyl-1-tosyl-1H-pyrazol-5-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-tosyl-1H-pyrazol-5-amine is a key heterocyclic building block in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a "privileged" structure in medicinal chemistry, frequently found in potent and selective inhibitors of various protein kinases. The tosyl group on the pyrazole (B372694) nitrogen serves as a protecting group and can influence the reactivity of the pyrazole ring, while the 5-amino group provides a nucleophilic handle for the crucial cyclocondensation reaction to form the fused pyrimidine (B1678525) ring. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, targeting researchers and professionals in drug discovery and development.
Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The primary application of this compound is in the construction of the pyrazolo[1,5-a]pyrimidine core, which is central to the activity of numerous kinase inhibitors. This is typically achieved through a cyclocondensation reaction with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.
A general synthetic scheme for this transformation is depicted below:
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound.
Protocol 1: Synthesis of 2,7-Dimethyl-5-tosylpyrazolo[1,5-a]pyrimidine via Conventional Heating
This protocol describes the synthesis of a model pyrazolo[1,5-a]pyrimidine using acetylacetone as the β-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with continuous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 2,7-Dimethyl-5-tosylpyrazolo[1,5-a]pyrimidine.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 7-methyl-5-tosylpyrazolo[1,5-a]pyrimidine-2-carboxylate
This protocol outlines a more rapid, microwave-assisted synthesis using diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide solution
-
Ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
In a microwave-safe reaction vessel, suspend this compound (1.0 eq) in ethanol.
-
Add diethyl malonate (1.2 eq) followed by a catalytic amount of sodium ethoxide solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for 15-30 minutes.
-
After cooling, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.
Data Presentation
| Kinase Target | Inhibitor Scaffold | Representative IC50 (nM) | Reference Compound Example |
| Pim-1 Kinase | Pyrazolo[1,5-a]pyrimidine | 10 - 100 | SGI-1776 |
| Aurora A Kinase | N-phenyl-pyrazolo[1,5-a]pyrimidin-7-amine | 5 - 50 | Tozasertib (VX-680) analog |
| CDK2 | 2-Anilino-pyrazolo[1,5-a]pyrimidine | 20 - 200 | PHA-767491 |
| PI3Kδ | 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine | 15 - 150 | CAL-101 (Idelalisib) analog |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general PI3K/AKT/mTOR signaling pathway often targeted by pyrazolo[1,5-a]pyrimidine inhibitors and a typical workflow for their synthesis and evaluation.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide range of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The straightforward and efficient cyclocondensation reactions, amenable to both conventional heating and microwave-assisted methods, allow for the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this important building block in the development of novel kinase inhibitors.
Application Notes and Protocols for N-arylation of 3-Methyl-1-tosyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 3-Methyl-1-tosyl-1H-pyrazol-5-amine, a key transformation for synthesizing libraries of compounds for drug discovery and development. The N-aryl pyrazole (B372694) scaffold is a privileged motif in medicinal chemistry. Two robust and widely applicable protocols are presented: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
Overview of N-arylation Strategies
The introduction of an aryl group onto the exocyclic amine of this compound is a critical step in the synthesis of various biologically active molecules. The tosyl group at the N1 position of the pyrazole ring serves as a protecting group, directing the arylation to the C5-amino substituent. The two primary methods for achieving this transformation are the Buchwald-Hartwig and Ullmann cross-coupling reactions.[1][2][3][4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its high efficiency, broad substrate scope, and tolerance of various functional groups.[2][5] It typically employs a palladium precatalyst, a bulky biarylphosphine ligand, and a base.
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction has seen significant improvements with the development of more effective catalyst systems, allowing for milder reaction conditions.[1][3][6] It is a valuable alternative, particularly for specific substrates where palladium-based methods may be less effective.
The choice between these methods can depend on factors such as the electronic properties of the aryl halide, steric hindrance, and the presence of sensitive functional groups.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol describes a general procedure for the N-arylation of this compound with various aryl halides using a palladium catalyst and a phosphine (B1218219) ligand.[4][5]
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reactants: Under the inert atmosphere, add this compound (1.0 eq.) and the aryl halide (1.2 eq.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene (B28343) or dioxane, 0.2 M concentration relative to the amine).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-aryl product.
Quantitative Data Summary: Buchwald-Hartwig N-arylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (2.0) | Toluene | 110 | 18 | 85 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (3) | tBuBrettPhos (6) | NaOt-Bu (1.5) | Dioxane | 100 | 24 | 78 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (2) | XPhos (8) | Cs₂CO₃ (2.0) | Toluene | 120 | 16 | 91 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (2.0) | Dioxane | 110 | 20 | 75 |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Experimental Workflow: Buchwald-Hartwig N-arylation
Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig N-arylation.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol details the N-arylation of this compound with aryl iodides using a copper(I) iodide catalyst and a diamine ligand.[4] This method is a reliable alternative to palladium-catalyzed reactions.
Experimental Protocol
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl iodide (1.2 eq.), CuI (10 mol%), and K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Ligand Addition: Add anhydrous dioxane (0.2 M concentration relative to the amine) followed by the diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, 20 mol%) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 24-48 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a Celite® pad.
-
Extraction: Wash the filtrate sequentially with aqueous ammonia, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl product.
Quantitative Data Summary: Ullmann Condensation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | CuI (10) | Diamine (20) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 79 |
| 2 | 1-Iodo-3-methoxybenzene | CuI (10) | Diamine (20) | K₃PO₄ (2.0) | Dioxane | 110 | 36 | 72 |
| 3 | 1-Fluoro-4-iodobenzene | CuI (10) | Diamine (20) | K₂CO₃ (2.0) | DMF | 120 | 24 | 83 |
| 4 | 2-Iodopyridine | CuI (10) | Diamine (20) | K₃PO₄ (2.0) | Dioxane | 110 | 48 | 65 |
Yields are representative. "Diamine" refers to trans-N,N'-dimethyl-1,2-cyclohexanediamine.
Experimental Workflow: Ullmann Condensation
References
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 3-Methyl-1-tosyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-Methyl-1-tosyl-1H-pyrazol-5-amine, a versatile building block in medicinal chemistry. The pyrazole (B372694) scaffold is a privileged structure found in numerous biologically active compounds, and palladium-catalyzed reactions offer a powerful toolkit for its elaboration and the synthesis of novel drug candidates.[1] This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the facile introduction of diverse functionalities.
Introduction to Palladium-Catalyzed Coupling with Pyrazoles
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] For pyrazole derivatives, these reactions are instrumental in late-stage functionalization, a key strategy in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies. The tosyl group on the pyrazole nitrogen in this compound serves as a protecting group and can influence the regioselectivity of subsequent reactions. The 5-amino group provides a handle for further derivatization or can participate directly in coupling reactions.
General Workflow for Palladium-Catalyzed Coupling
A typical workflow for the palladium-catalyzed coupling of this compound involves the careful selection of the palladium catalyst, ligand, base, and solvent, followed by the reaction setup under an inert atmosphere, monitoring of the reaction progress, and finally, product isolation and purification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound to be used in a Suzuki coupling, it would first need to be halogenated, for example at the 4-position. Alternatively, if a boronic acid derivative of the pyrazole is available, it can be coupled with various aryl or vinyl halides.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Pyrazole
| Parameter | Condition |
| Reactants | 4-Bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2-5 mol%)[3][4] |
| Ligand | (If using Pd precatalyst) XPhos (4-10 mol%)[4] |
| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.)[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1)[5] |
| Temperature | 80-110 °C |
| Time | 12-24 h |
| Yield | 60-95% (yields are typical for similar substrates) |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine with an arylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk tube, combine 4-bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. In the context of this compound, the amino group can act as the nucleophile in a coupling with an aryl or heteroaryl halide.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Reactants | This compound (1.2 equiv.), Aryl halide (1.0 equiv.) |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) or a suitable Pd precatalyst |
| Ligand | XPhos, RuPhos, or BrettPhos (4-10 mol%) |
| Base | NaOt-Bu (1.5 equiv.) or K₃PO₄ (2.0 equiv.) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Time | 12-24 h |
| Yield | 50-90% (yields are typical for similar substrates) |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the N-arylation of this compound.
-
Reaction Setup: To a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., XPhos, 5 mol%), and base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, this would typically require a halogenated derivative of this compound.
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Reactants | 4-Iodo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.) |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%)[6] |
| Co-catalyst | CuI (5-10 mol%)[6] |
| Base | Et₃N or i-Pr₂NH (2.0-3.0 equiv.) |
| Solvent | DMF or THF |
| Temperature | Room temperature to 60 °C |
| Time | 4-12 h |
| Yield | 70-95% (yields are typical for similar substrates) |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a hypothetical 4-iodo-3-methyl-1-tosyl-1H-pyrazol-5-amine.
-
Reaction Setup: In a Schlenk tube, dissolve the 4-iodo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the chosen solvent (e.g., DMF).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) iodide (6 mol%).
-
Base Addition: Add the base (e.g., Et₃N, 2.5 equiv.).
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., 50 °C) until the starting material is consumed as indicated by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. A halogenated pyrazole derivative would be required for this transformation.
Table 4: Representative Conditions for Heck Reaction
| Parameter | Condition |
| Reactants | 4-Bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.), Alkene (1.5 equiv.) |
| Catalyst | Pd(OAc)₂ (5-10 mol%) |
| Ligand | P(o-tolyl)₃ or PPh₃ (10-20 mol%) |
| Base | Et₃N or K₂CO₃ (1.5-2.0 equiv.) |
| Solvent | DMF or Acetonitrile |
| Temperature | 80-120 °C |
| Time | 12-24 h |
| Yield | 40-80% (yields are typical for similar substrates) |
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction with a hypothetical 4-bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine.
-
Reaction Setup: Combine the 4-bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.), alkene (1.5 equiv.), palladium acetate (B1210297) (10 mol%), phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 20 mol%), and base (e.g., Et₃N, 2.0 equiv.) in a sealed tube.
-
Solvent Addition: Add the degassed solvent (e.g., DMF).
-
Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 100 °C) for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic phase with brine, dry, and concentrate. Purify the crude product by flash chromatography.
Application in Drug Discovery: Kinase Inhibitors
Pyrazole-containing compounds are prominent in the development of kinase inhibitors.[7] The functionalized pyrazoles synthesized via the palladium-catalyzed methods described above can be screened for their inhibitory activity against various kinases, which are key targets in oncology and inflammatory diseases. The PI3K/AKT/mTOR signaling pathway, crucial for cell growth and survival, is a common target for such inhibitors.[7]
The synthesized compounds can be evaluated in in-vitro kinase assays to determine their potency (e.g., IC₅₀ values). This data is crucial for establishing SAR and optimizing lead compounds.
Conclusion
Palladium-catalyzed cross-coupling reactions are highly effective methods for the derivatization of this compound. The protocols provided herein serve as a guide for researchers to synthesize a diverse range of functionalized pyrazoles for applications in drug discovery and medicinal chemistry. While specific examples for the target molecule are limited in the literature, the general procedures for related pyrazole systems offer a solid foundation for reaction optimization.
References
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Methyl-1-tosyl-1H-pyrazol-5-amine
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. They are recognized as potent inhibitors of various protein kinases, making them attractive scaffolds for the development of targeted therapies in oncology and other diseases. This document provides detailed protocols for the synthesis of substituted pyrazolo[1,5-a]pyrimidines, commencing from 3-Methyl-1-tosyl-1H-pyrazol-5-amine. The synthetic strategy involves a two-step process: the deprotection of the N-tosyl group, followed by a cyclocondensation reaction with various 1,3-dicarbonyl compounds.
Overall Synthetic Workflow
The synthesis proceeds in two main stages. The first stage is the removal of the tosyl protecting group from the starting material to yield the reactive 3-methyl-1H-pyrazol-5-amine intermediate. The second stage is the cyclocondensation of this intermediate with a selected 1,3-dicarbonyl compound to construct the pyrazolo[1,5-a]pyrimidine (B1248293) core.
Experimental Protocols
Stage 1: Deprotection of this compound
This protocol describes a mild method for the removal of the N-tosyl group using cesium carbonate.[1] This method is advantageous due to its compatibility with various functional groups.
Materials:
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (3.0 eq) to the solution.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-methyl-1H-pyrazol-5-amine.
Quantitative Data (Deprotection)
| Starting Material | Product | Reagents | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| This compound | 3-Methyl-1H-pyrazol-5-amine | Cs₂CO₃ | THF/MeOH | RT | 18 | >90 | [1] |
Stage 2: Cyclocondensation Reactions
The resulting 3-methyl-1H-pyrazol-5-amine can be reacted with various 1,3-dicarbonyl compounds to yield differently substituted pyrazolo[1,5-a]pyrimidines.
Protocol 2.1: Synthesis of 5,7-Dimethyl-2-methylpyrazolo[1,5-a]pyrimidine
This protocol details the reaction of 3-methyl-1H-pyrazol-5-amine with acetylacetone.
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain 5,7-Dimethyl-2-methylpyrazolo[1,5-a]pyrimidine.
Protocol 2.2: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
This protocol describes the reaction with diethyl malonate.[2]
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
Diethyl malonate
-
Sodium ethoxide solution (prepared from sodium and ethanol)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (2.1 eq) in anhydrous ethanol.
-
To the sodium ethoxide solution, add a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in ethanol, followed by diethyl malonate (1.5 eq).[2]
-
Heat the reaction mixture at reflux for 24 hours.[2]
-
Cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 2.[2]
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[2]
Protocol 2.3: Synthesis of 5-Hydroxy-7-methyl-2-methylpyrazolo[1,5-a]pyrimidine
This protocol outlines the reaction with ethyl acetoacetate (B1235776).
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
Ethyl acetoacetate
-
Ethanol
-
Piperidine (B6355638) (catalytic amount)
Procedure:
-
Dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give 5-Hydroxy-7-methyl-2-methylpyrazolo[1,5-a]pyrimidine.
Quantitative Data (Cyclocondensation)
| 1,3-Dicarbonyl Compound | Product | Solvent | Catalyst/Base | Temp. | Time (h) | Yield (%) | Reference |
| Acetylacetone | 5,7-Dimethyl-2-methylpyrazolo[1,5-a]pyrimidine | Acetic Acid | - | Reflux | 4-6 | High | General Method |
| Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Ethanol | Sodium ethoxide | Reflux | 24 | 89 | [2] |
| Ethyl acetoacetate | 5-Hydroxy-7-methyl-2-methylpyrazolo[1,5-a]pyrimidine | Ethanol | Piperidine | Reflux | 8-10 | Good | General Method |
Application in Drug Development: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are known to act as hinge-binding motifs for various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, they can inhibit Cyclin-Dependent Kinases (CDKs), which control cell cycle progression.
The pyrazolo[1,5-a]pyrimidine scaffold can be decorated with various substituents to achieve selectivity and potency against specific kinase targets, making this synthetic route highly valuable for generating compound libraries for drug discovery programs. The protocols outlined above provide a versatile platform for accessing a range of these important heterocyclic compounds.
References
Application Notes and Protocols: Deprotection of 1-Tosyl Group from Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
The N-tosyl group is a widely utilized protecting group for the pyrazole (B372694) ring nitrogen in multi-step organic synthesis. Its electron-withdrawing nature stabilizes intermediates and can direct regioselectivity in subsequent reactions. However, its efficient and clean removal is crucial for the successful synthesis of final target molecules, particularly in the context of drug development where mild and selective reaction conditions are paramount.
These application notes provide a comprehensive overview of common methods for the deprotection of the 1-tosyl group from the pyrazole ring, complete with experimental protocols and a comparative data summary to aid in method selection.
General Deprotection Reaction
The fundamental transformation involves the cleavage of the nitrogen-sulfur bond to liberate the free NH-pyrazole and a tosyl-containing byproduct.
Caption: General scheme of 1-tosyl pyrazole deprotection.
Comparative Summary of Deprotection Methods
The choice of deprotection method is critical and depends on the substrate's sensitivity to acidic, basic, or reductive conditions, as well as the presence of other functional groups. The following table summarizes common deprotection strategies with illustrative data.
| Method | Reagents and Conditions | Substrate Example | Yield (%) | Reaction Time (h) | Reference |
| Basic Hydrolysis | DBU (1.0 equiv.), Ethanol (B145695), 95 °C | 3,5-diphenyl-1-tosyl-1H-pyrazole | 85 | 12 | [1] |
| Cesium Carbonate (3.0 equiv.), THF/Methanol (2:1), rt to reflux | N-Tosyl-5-bromoindole (by analogy) | 95-100 | 1-18 | [2] | |
| NaOH or KOH, Alcohol, elevated temperatures | General method for N-tosyl heterocycles | Variable | Variable | ||
| Reductive Cleavage | Magnesium (excess), Methanol, rt | General method for N-tosyl amides | Good | Variable | [3][4] |
| Sodium Naphthalenide, THF, -78 °C | General method for sulfonamides | High | Rapid | ||
| Acidic Cleavage | HBr/Acetic Acid, 70 °C | General method for sulfonamides | Variable | Variable | |
| MeSO₃H, TFA, Thioanisole, rt | General method for sulfonamides | Variable | Variable | [5] |
Experimental Protocols
Protocol 1: Deprotection using DBU in Ethanol (Basic Conditions)
This method is effective for robust pyrazole cores that can withstand elevated temperatures.
Materials:
-
1-Tosyl-pyrazole derivative
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether (PE) and Ethyl acetate (B1210297) (EtOAc)
Procedure: [1]
-
To a solution of the 1-tosyl-pyrazole (0.2 mmol) in ethanol (2.0 mL), add DBU (1.0 equiv., 0.2 mmol).
-
Stir the reaction mixture at 95 °C under an air atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 1H-pyrazole.
Protocol 2: Deprotection using Cesium Carbonate (Mild Basic Conditions)
This protocol, adapted from methodologies for other N-tosylated heterocycles, is suitable for substrates sensitive to strong bases or high temperatures.[2]
Materials:
-
1-Tosyl-pyrazole derivative
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF) and Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the 1-tosyl-pyrazole (1.0 mmol) in a 2:1 mixture of THF and Methanol (15 mL).
-
Add cesium carbonate (3.0 mmol, 3.0 equivalents) to the solution.
-
Stir the mixture at room temperature. The reaction can be gently heated to reflux if the reaction is sluggish.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography if necessary.
Protocol 3: Deprotection using Magnesium in Methanol (Reductive Cleavage)
This reductive method is an alternative for substrates that are sensitive to basic or acidic conditions.
Materials:
-
1-Tosyl-pyrazole derivative
-
Magnesium (Mg) turnings
-
Methanol (MeOH)
-
Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate (EtOAc)
-
To a suspension of magnesium turnings (10-20 equivalents) in methanol, add the 1-tosyl-pyrazole (1.0 mmol).
-
Stir the mixture at room temperature. The reaction may be gently heated if necessary. Sonication can also be used to accelerate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the deprotected pyrazole.
Experimental Workflow: Synthesis and Deprotection of a 1-Tosyl Pyrazole
The following diagram illustrates a typical workflow from the synthesis of a 1-tosyl pyrazole to its subsequent deprotection.
Caption: A typical experimental workflow for the synthesis and deprotection of a 1-tosyl pyrazole.
Choosing the Right Deprotection Method
The selection of an appropriate deprotection method is crucial for the success of the synthesis. The following diagram outlines the key considerations.
Caption: Decision tree for selecting a 1-tosyl pyrazole deprotection method.
These application notes are intended to serve as a guide for the deprotection of 1-tosyl pyrazoles. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable conditions for their specific substrates.
References
- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-tosyl-1H-pyrazol-5-amine is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] Its structural motif is found in molecules targeting a range of biological pathways, making its efficient and scalable synthesis a critical aspect of drug development and manufacturing. The tosyl group serves as a versatile protecting group and can influence the electronic properties of the pyrazole (B372694) ring, enabling further functionalization.
These application notes provide a comprehensive, two-step protocol for the scale-up synthesis of this compound, starting from readily available materials. The protocols are designed to be robust and reproducible for laboratory and pilot-plant scale production.
Overall Synthetic Scheme
The synthesis is a two-step process:
-
Step 1: Synthesis of 5-Amino-3-methylpyrazole via the cyclization of an alkali metal salt of cyanoacetone with a hydrazinium (B103819) salt.[3]
-
Step 2: Regioselective N-Tosylation of 5-Amino-3-methylpyrazole to yield the final product.
Data Presentation
| Parameter | Step 1: 5-Amino-3-methylpyrazole Synthesis | Step 2: this compound Synthesis |
| Starting Material | Sodium Cyanoacetone | 5-Amino-3-methylpyrazole |
| Scale | 1.0 mol | 0.5 mol |
| Key Reagents | Hydrazinium monohydrochloride, Toluene (B28343), Ethanol (B145695) | p-Toluenesulfonyl chloride, Triethylamine (B128534), Acetonitrile |
| Molar Equivalents | Sodium Cyanoacetone (1.0 eq), Hydrazinium monohydrochloride (1.0 eq) | 5-Amino-3-methylpyrazole (1.0 eq), p-Toluenesulfonyl chloride (1.05 eq), Triethylamine (1.2 eq) |
| Reaction Temperature | 30-35°C, then azeotropic distillation | Room Temperature |
| Reaction Time | 4.5 hours, then distillation | 12 hours |
| Solvent Volume | 40% aq. solution, Toluene (400 mL), Ethanol (200 mL) | Acetonitrile (2.0 L) |
| Typical Yield | 85-90% | 85-90% |
| Purity (by HPLC) | >95% | >98% |
| Purification Method | Distillation and Precipitation | Recrystallization |
Experimental Protocols
Step 1: Scale-Up Synthesis of 5-Amino-3-methylpyrazole
This protocol is adapted from a known process for preparing 3-amino-5-methylpyrazole (B16524).[3]
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Sodium cyanoacetone (1.0 mol, 117.07 g)
-
Hydrazinium monohydrochloride (1.0 mol, 68.51 g)
-
Deionized water
-
Toluene (600 mL)
-
Ethanol (200 mL)
-
Concentrated Hydrochloric Acid (for pH adjustment, if necessary)
Procedure:
-
Prepare a 40% by weight aqueous solution of hydrazinium monohydrochloride in the reactor. Adjust the pH to between 1 and 2 with catalytic amounts of concentrated hydrochloric acid.
-
Over a period of 45-60 minutes, add the sodium cyanoacetone to the hydrazinium monohydrochloride solution while maintaining the internal temperature at 30-35°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 4.5 hours at 30-35°C.
-
Add 400 mL of toluene to the reaction mixture. Heat the reactor to initiate azeotropic distillation to remove the water.
-
Once the water has been removed, distill off the toluene.
-
To the viscous residue, add 200 mL of ethanol to precipitate the sodium chloride byproduct.
-
Filter off the precipitated sodium chloride.
-
Remove the ethanol from the filtrate under reduced pressure to yield the crude 5-amino-3-methylpyrazole. The crude product can be purified by vacuum distillation.
Step 2: Scale-Up Synthesis of this compound
This protocol is based on a similar N-sulfonylation reaction.[4]
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring and temperature probe.
-
5-Amino-3-methylpyrazole (0.5 mol, 48.56 g)
-
p-Toluenesulfonyl chloride (TsCl) (0.525 mol, 100.1 g)
-
Triethylamine (TEA) (0.6 mol, 83.5 mL)
-
Acetonitrile (2.0 L)
-
Ethyl acetate (B1210297) (for extraction and recrystallization)
-
Brine solution
Procedure:
-
To the reactor, add 5-amino-3-methylpyrazole and acetonitrile. Stir until the solid is fully dissolved.
-
Add triethylamine to the solution.
-
Slowly add p-toluenesulfonyl chloride to the mixture at room temperature. An exotherm may be observed; maintain the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Add 2.0 L of distilled water to the residue and extract with ethyl acetate (2 x 1.0 L).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Synthesis
Caption: Key reagents and intermediates in the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine, a key drug intermediate.[1][2] The primary challenges in this synthesis are achieving high yield and controlling the regioselectivity of the tosylation step.
Synthesis Overview
The synthesis is typically a two-step process. First, the pyrazole (B372694) core, 3-methyl-1H-pyrazol-5-amine, is formed. This intermediate is then reacted with p-toluenesulfonyl chloride (TsCl) to yield the final product. Controlling the reaction conditions during the tosylation step is critical to prevent the formation of undesired isomers and other side products.
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: Why is my overall yield consistently low?
Answer: Low yield can result from several factors throughout the synthesis and purification process.
-
Incomplete Reaction: The tosylation reaction may not have gone to completion. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (3-methyl-1H-pyrazol-5-amine). If the starting material remains, consider extending the reaction time or moderately increasing the temperature.
-
Suboptimal Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the pyrazole nitrogen for the reaction to proceed efficiently. Conversely, a very strong base could potentially lead to the degradation of the product or starting material.[3] Triethylamine (B128534) (TEA) is a commonly used base for such reactions.[4]
-
Product Degradation: The tosyl group can be sensitive to harsh conditions.[3] Avoid excessively high temperatures or highly acidic/basic conditions during workup and purification.
-
Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization. Ensure your chosen solvent system for chromatography provides good separation and that you are not losing product due to high solubility during recrystallization.
Question 2: My final product is impure. What are the likely side products and how can I avoid them?
Answer: The most common impurity is the N2-tosylated regioisomer. Pyrazoles have two ring nitrogens, and tosylation can occur at either position.[5]
-
Regioisomer Formation: The formation of the desired N1-isomer versus the undesired N2-isomer is influenced by steric and electronic factors. The methyl group at the C3 position provides some steric hindrance that should favor N1 tosylation. However, reaction conditions play a significant role.
-
Solvent Choice: The polarity of the solvent can influence which nitrogen is more accessible for reaction. Experimenting with different solvents (e.g., acetonitrile (B52724), dichloromethane, THF) may improve selectivity.[4]
-
Temperature Control: Some syntheses of tosylated pyrazoles show that temperature can be used to control the reaction outcome.[6] Running the reaction at a lower temperature may enhance the kinetic selectivity towards the desired isomer.
-
-
Di-tosylation: It is possible for the exocyclic amine group (-NH2) to also react with tosyl chloride, especially if excess reagent is used, leading to a di-tosylated product. To avoid this, use a controlled stoichiometry of tosyl chloride (e.g., 1.05-1.1 equivalents).
Question 3: I am having difficulty purifying the final product. How can I effectively remove unreacted tosyl chloride and separate isomers?
Answer: Purification can be challenging due to the similar polarities of the product and certain impurities.
-
Removing Excess Tosyl Chloride: Unreacted tosyl chloride can complicate purification. A simple and effective method is to quench the reaction mixture and then stir it with a piece of filter paper (cellulose).[7] The cellulose (B213188) reacts with the excess tosyl chloride, which can then be removed by filtration.[7]
-
Chromatography: Flash column chromatography on silica (B1680970) gel is the most common method for separating the desired product from isomers and other impurities.[4] A gradient elution system, for example, starting with hexane/ethyl acetate (B1210297) and gradually increasing the ethyl acetate concentration, is often effective.
-
Crystallization: If chromatography does not yield a pure product, recrystallization can be attempted. Alternatively, the crude product can be dissolved and reacted with an acid (like oxalic or phosphoric acid) to form a salt, which can then be selectively crystallized to purify the pyrazole.[8]
Caption: A logical workflow for troubleshooting common synthesis issues.
Optimization of Reaction Conditions
The yield of the tosylation step is highly dependent on the reaction parameters. The following table provides a summary of key variables and their potential impact, based on general principles of pyrazole synthesis.
| Parameter | Variation | Expected Impact on Yield/Purity | Rationale |
| Base | Triethylamine (TEA), DIPEA, Pyridine | High Impact. The base is crucial for deprotonating the pyrazole N-H. TEA is a common and effective choice.[4] Weaker bases may result in lower yields, while stronger, non-nucleophilic bases could also be effective. | |
| Solvent | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF) | Medium Impact. Solvent polarity can influence reaction rate and regioselectivity. Acetonitrile is often a good starting point for this type of sulfonamidation.[4] | |
| Temperature | 0 °C to Room Temperature (RT) to 50 °C | High Impact. Lower temperatures (e.g., 0 °C to RT) may improve regioselectivity by favoring the kinetically controlled product. Higher temperatures can increase the reaction rate but may lead to more side products.[6] | |
| Reaction Time | 4h to 24h | Medium Impact. The reaction should be monitored by TLC to determine the optimal time. Excessively long reaction times can sometimes lead to product degradation. | |
| TsCl Equivalents | 1.05 to 1.5 eq. | High Impact. Using a slight excess (1.05-1.1 eq.) of tosyl chloride ensures the consumption of the starting material. A large excess can lead to di-tosylation of the amino group. |
Experimental Protocols
This section provides representative methodologies for the synthesis. Note: These protocols are based on analogous procedures and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5-amine
This procedure is adapted from methods for preparing similar aminopyrazoles.[9]
-
Materials: Cyanoacetone, hydrazine hydrate, ethanol, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyanoacetone (1.0 eq.) in ethanol.
-
Slowly add hydrazine hydrate (1.1 eq.) to the solution at room temperature.
-
Adjust the pH to approximately 1-2 with concentrated hydrochloric acid.[9]
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Protocol 2: Synthesis of this compound
This procedure is based on the sulfonamidation of similar aminopyrazoles.[4]
-
Materials: 3-Methyl-1H-pyrazol-5-amine, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), acetonitrile (ACN).
-
Procedure:
-
Dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Add triethylamine (1.2 eq.) to the mixture and stir at room temperature.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a small amount of acetonitrile.
-
Add the TsCl solution dropwise to the pyrazole solution, maintaining the temperature at or below room temperature.
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC.[4]
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add distilled water to the residue and extract the mixture twice with ethyl acetate.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.[4]
-
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions for this synthesis? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Tosyl chloride is corrosive and a lachrymator. Hydrazine hydrate is toxic and a suspected carcinogen. Handle these reagents with extreme care.
Q: Which analytical techniques are best for characterizing the final product? A: The structure of the final product should be confirmed using a combination of techniques. 1H NMR and 13C NMR spectroscopy are essential for confirming the structure and regiochemistry.[6] High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.[4]
Q: Can I use p-toluenesulfonic anhydride (B1165640) instead of tosyl chloride? A: Yes, p-toluenesulfonic anhydride can often be used as an alternative to tosyl chloride for tosylation reactions. It is less sensitive to moisture but may require slightly different reaction conditions (e.g., base, temperature). A trial reaction on a small scale is recommended to optimize conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering regioselectivity challenges during the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole (B372694) synthesis?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648). This reaction can produce two different regioisomeric pyrazoles, and controlling the reaction to yield the desired isomer is a critical challenge.[1] The selective synthesis of a specific regioisomer is often crucial as different isomers can exhibit distinct biological activities.
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The Knorr condensation, a classic method for pyrazole synthesis, is governed by several factors that can be manipulated to control the isomeric outcome.[1][2][3] Reasonable selectivity is typically achieved when there is a significant steric or electronic difference between the two carbonyl groups of the 1,3-dicarbonyl compound or the two nitrogen atoms of the substituted hydrazine.[1] Key influencing factors include:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered position.[1]
-
Electronic Effects: The relative reactivity of the two carbonyl carbons is influenced by electron-donating or electron-withdrawing groups. The more electrophilic carbonyl carbon is generally attacked first.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the initial condensation step.[1] Under acidic conditions, the reaction is typically under thermodynamic control, while basic conditions favor kinetic control.
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol (B145695).[4][5][6]
-
Temperature: Reaction temperature can be a critical factor, influencing the kinetic versus thermodynamic product distribution.[1]
Q3: Are there alternative methods to the Knorr condensation for achieving high regioselectivity?
A3: Yes, several strategies have been developed to overcome the regioselectivity limitations of the classical Knorr condensation.[1] These include:
-
Use of 1,3-Dicarbonyl Surrogates: Reactants like β-enaminones, β-enaminonitriles, or α-oxoketene acetals can be used in place of 1,3-dicarbonyls.[1] These surrogates have differentiated electrophilic centers, which enforces a specific reaction pathway and leads to a single regioisomer.
-
1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne or an alkene offers an alternative pathway to the pyrazole core and can provide excellent regioselectivity.[1]
-
Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with high efficiency.[7][8]
-
Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines can also yield pyrazoles, often with good regiocontrol.[9][10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Formation of a Nearly 1:1 Mixture of Isomers
-
Symptoms: ¹H NMR or GC-MS analysis shows two distinct product signals in approximately equal ratios. Multiple spots with similar Rf values are observed on TLC.[11]
-
Possible Cause: The substituents on the unsymmetrical 1,3-dicarbonyl compound have very similar steric and electronic properties, leading to no inherent preference for the initial hydrazine attack.
-
Troubleshooting Steps:
-
Change the Solvent: Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can modulate the reactivity of the carbonyl groups and often dramatically favor one isomer.[4][5]
-
Modify the pH: If using neutral or acidic conditions, try switching to basic conditions (e.g., using a base like sodium acetate (B1210297) or triethylamine).[1] This can favor the kinetic product by promoting the attack of the more nucleophilic nitrogen atom of the hydrazine.
-
Adjust the Temperature: Lowering the reaction temperature may favor the kinetic product and improve selectivity. Conversely, increasing the temperature might favor the thermodynamic product. Experiment with a range of temperatures to find the optimal condition.
-
Issue 2: The Major Product is the Undesired Regioisomer
-
Symptoms: The reaction yields a major product, but its characterization confirms it is the unwanted regioisomer.
-
Possible Cause: The inherent electronic and steric properties of the substrates favor the formation of the undesired isomer under the chosen reaction conditions.
-
Troubleshooting Steps:
-
Utilize a Dicarbonyl Surrogate: This is often the most effective solution. Instead of a 1,3-diketone, synthesize a β-enaminone from your diketone. The enamine group deactivates the adjacent carbonyl, directing the hydrazine to attack the other carbonyl carbon exclusively, thus ensuring the formation of a single isomer.[1]
-
Explore Alternative Synthetic Routes: Consider a completely different approach, such as a 1,3-dipolar cycloaddition or a multicomponent reaction, which may provide the desired regioisomer with high selectivity.[1]
-
Issue 3: Difficulty in Separating the Regioisomers
-
Symptoms: The regioisomers co-elute during column chromatography, or fractional recrystallization fails to yield pure compounds.
-
Possible Cause: The isomers have very similar polarities and solubilities.
-
Troubleshooting Steps:
-
Optimize Column Chromatography: Systematically screen various eluent systems using TLC, starting with non-polar solvents and gradually increasing polarity.[12] Test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane (B109758)/methanol). If silica (B1680970) gel fails, try a different stationary phase like alumina (B75360) or consider reversed-phase chromatography.[11]
-
Attempt Derivatization: If a suitable functional group is present (e.g., an N-H on the pyrazole ring), it may be possible to derivatize the mixture. The resulting derivatives might have different physical properties, allowing for easier separation. The directing group can then be removed.[11]
-
Re-evaluate the Synthesis: If separation is not feasible, it is often more efficient to revisit the synthesis and optimize the reaction conditions to produce a single isomer, as described in the issues above.
-
Data Presentation: Solvent Effects on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed. Fluorinated alcohols, in particular, have been shown to significantly enhance regioselectivity in the condensation of unsymmetrical 1,3-diketones with methylhydrazine.
| Entry | R¹ | R² | Solvent | Ratio (Isomer A : Isomer B) |
| 1 | 4-Cl-Ph | CF₃ | Ethanol | 57 : 43 |
| 2 | 4-Cl-Ph | CF₃ | TFE | 85 : 15 |
| 3 | 4-Cl-Ph | CF₃ | HFIP | 97 : 3 |
| 4 | 2-Furyl | CF₃ | Ethanol | 65 : 35 |
| 5 | 2-Furyl | CF₃ | HFIP | >99 : 1 |
| 6 | Phenyl | CH₃ | Ethanol | 67 : 33 |
| 7 | Phenyl | CH₃ | HFIP | 91 : 9 |
Data adapted from studies on regioselective pyrazole synthesis.[4][5] Isomer A corresponds to the 1-methyl-5-R¹-3-R²-pyrazole. Isomer B corresponds to the 1-methyl-3-R¹-5-R²-pyrazole.
Visualizations
Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.
Caption: Troubleshooting workflow for addressing regioselectivity issues.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[12]
-
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up reagents (ethyl acetate, water, brine) and anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP, approx. 0.1 M concentration).
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature while stirring.
-
Heat the reaction mixture to reflux. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy to confirm its structure and assess isomeric purity.
-
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general protocol for separating a mixture of two pyrazole regioisomers.[12][13]
-
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for flash chromatography)
-
Solvents for TLC screening and elution (e.g., hexane, ethyl acetate, dichloromethane)
-
Chromatography column, flasks for fraction collection
-
-
Procedure:
-
TLC Screening: Dissolve a small amount of the crude mixture in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc) to find conditions that show good separation between the two isomer spots (ideally, a ΔRf > 0.15).
-
Column Preparation: Prepare a silica gel slurry in the least polar solvent system identified during TLC screening (e.g., hexane). Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC. If separation is poor, a gradual increase in the eluent polarity (gradient elution) may be necessary to elute the more polar isomer.
-
Isolation: Combine the fractions containing each pure isomer (as determined by TLC). Remove the solvent from the combined fractions using a rotary evaporator to yield the separated, pure regioisomers.
-
Protocol 3: Characterization of Regioisomers by 2D NMR Spectroscopy
Unambiguous identification of regioisomers is critical. 2D NMR techniques are powerful tools for this purpose.[14][15]
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectra Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to assess purity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For an N-substituted pyrazole, a key correlation to look for is between the protons of the N-substituent and the protons on the adjacent C3 or C5 substituent. For example, in a 1,5-disubstituted pyrazole, a NOESY correlation between the N1-substituent and the C5-substituent will be observed. This correlation would be absent in the 1,3-disubstituted isomer.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is used to confirm the connectivity of the pyrazole core. For instance, the protons of the N1-substituent should show a correlation to both the C3 and C5 carbons of the pyrazole ring, helping to definitively assign their chemical shifts.[14][15]
-
-
Analysis: The presence or absence of key cross-peaks in the NOESY and HMBC spectra will allow for the unambiguous assignment of the synthesized regioisomer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Issue 1: Low Yield of the Desired Product
-
Symptoms: The isolated yield of this compound is significantly lower than expected. TLC analysis of the crude product shows multiple spots.
-
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry.
-
Formation of Side Products: Competing side reactions can consume the starting material and reduce the yield of the desired product. Common side products include di-tosylated pyrazole (B372694) and isomeric N-tosylated pyrazoles.
-
Degradation of Starting Material or Product: The starting amine or the tosylated product might be unstable under the reaction conditions.
-
-
Solutions:
-
Optimize Reaction Conditions: Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature. Ensure the stoichiometry of reagents is accurate; a slight excess of tosyl chloride might be beneficial, but a large excess can promote di-tosylation.
-
Control Stoichiometry: Use close to a 1:1 molar ratio of 3-methyl-1H-pyrazol-5-amine to tosyl chloride to minimize the formation of the di-tosylated side product.
-
Purification: Utilize column chromatography to separate the desired product from unreacted starting materials and side products.
-
Issue 2: Presence of a Major, Less Polar Side Product
-
Symptoms: A significant spot with a higher Rf value than the product is observed on the TLC plate. The isolated side product may have a molecular weight corresponding to the addition of two tosyl groups.
-
Possible Cause:
-
Di-tosylation: The exocyclic amino group and the N1-position of the pyrazole ring can both be tosylated, leading to the formation of N,N-ditosyl or N1,N5-ditosyl pyrazole derivatives.[1]
-
-
Solutions:
-
Stoichiometric Control: Carefully control the amount of tosyl chloride used. A slight excess might be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Order of Addition: Adding the tosyl chloride solution slowly to the solution of the aminopyrazole can help to maintain a low concentration of the tosylating agent and reduce the likelihood of di-tosylation.
-
Issue 3: Formation of Isomeric Products
-
Symptoms: NMR spectra of the product mixture show duplicate sets of peaks, suggesting the presence of isomers. Multiple spots with similar Rf values may be observed on TLC.
-
Possible Cause:
-
Regioisomers: Tosylation can occur on either the N1 or N2 nitrogen of the pyrazole ring, leading to the formation of regioisomers which can be difficult to separate.[2]
-
-
Solutions:
-
Purification: Careful column chromatography with an appropriate solvent system is often required to separate regioisomers.[2]
-
Alternative Synthetic Routes: If regioselectivity is a persistent issue, consider alternative synthetic strategies that offer better control over the position of functionalization.
-
Issue 4: Colored Impurities in the Final Product
-
Symptoms: The isolated product is yellow or reddish, even though the desired compound is expected to be a white or off-white solid.
-
Possible Causes:
-
Hydrazine (B178648) Impurities: Side reactions involving any residual hydrazine starting material from the synthesis of the aminopyrazole can produce colored impurities.[2][3]
-
Oxidation: Oxidation of the amine or other reaction intermediates can lead to colored byproducts.[2]
-
-
Solutions:
-
Purification by Charcoal Treatment: Dissolving the crude product in a suitable solvent and adding activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration.[2]
-
Recrystallization: Recrystallization from a suitable solvent system can effectively remove colored impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The synthesis typically starts with 3-methyl-1H-pyrazol-5-amine, which is prepared by the reaction of cyanoacetone or its alkali metal salt with hydrazine or a hydrazine salt.[4]
Q2: What are the most common side products in this synthesis?
A2: The most common side products are the di-tosylated pyrazole, where both the exocyclic amine and a ring nitrogen are tosylated, and regioisomers resulting from tosylation at different nitrogen atoms of the pyrazole ring.[2]
Q3: How can I identify the side products in my reaction mixture?
A3: Side products are typically identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) can indicate the presence of multiple components. For structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential.[2]
Q4: What purification methods are most effective for this compound?
A4: Column chromatography on silica (B1680970) gel is a common and effective method for separating the desired product from side products and unreacted starting materials.[1][5] Recrystallization can also be used to purify the final product, particularly for removing colored impurities.[3]
Data Presentation
| Parameter | Condition A (Optimal) | Condition B (Excess TsCl) | Condition C (Low Temperature) |
| Molar Ratio (Amine:TsCl) | 1 : 1.1 | 1 : 2.0 | 1 : 1.1 |
| Temperature (°C) | 25 | 25 | 0 |
| Reaction Time (h) | 12 | 12 | 24 |
| Yield of Desired Product (%) | ~85 | ~40 | ~30 (incomplete reaction) |
| Purity by HPLC (%) | >98 | ~60 | ~50 (starting material present) |
| Major Side Product(s) | Minor unreacted starting material | Di-tosylated pyrazole | Unreacted starting material |
Experimental Protocols
Synthesis of this compound
A mixture of 3-methyl-1H-pyrazol-5-amine (1.0 eq.), triethylamine (B128534) (2.2 eq.), and a suitable solvent like acetonitrile (B52724) is stirred at room temperature. To this mixture, a solution of 4-methylbenzenesulfonyl chloride (tosyl chloride, 1.1 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction should be monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.[1]
Purification by Column Chromatography
The crude product is purified by column chromatography on silica gel. A suitable eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is used to separate the desired product from impurities. Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.[1][5]
Visualizations
Caption: Logical pathways for product and side product formation.
References
Technical Support Center: Purification of Tosylated Pyrazoles
Welcome to the technical support center for the purification of tosylated pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude tosylated pyrazole (B372694) product?
A1: The most common impurities include unreacted starting materials such as the parent pyrazole and tosyl chloride, regioisomers (in the case of unsymmetrically substituted pyrazoles), and potentially the corresponding sulfonic acid if the tosyl chloride has hydrolyzed. In some cases, di-tosylated byproducts or products of partial de-tosylation may also be present.
Q2: My tosylated pyrazole appears to be degrading on the silica (B1680970) gel column. What is happening and how can I prevent it?
A2: N-tosyl pyrazoles can be susceptible to de-tosylation, especially on acidic silica gel. The acidic nature of standard silica gel can catalyze the cleavage of the N-S bond, leading to the formation of the parent pyrazole as a significant impurity in your collected fractions. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (B128534) (typically 1% v/v in the eluent), before packing the column. Alternatively, using neutral alumina (B75360) as the stationary phase can also prevent de-tosylation.[1]
Q3: I am having trouble separating regioisomers of my tosylated pyrazole. What is the best approach?
A3: The separation of regioisomers can be challenging due to their similar polarities. Careful optimization of the mobile phase for silica gel chromatography is crucial. A shallow solvent gradient using a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), can enhance separation. It is advisable to conduct thorough TLC analysis with various solvent systems to identify the optimal eluent for separation before scaling up to column chromatography. In some cases, preparative HPLC may be necessary for complete separation.
Q4: My tosylated pyrazole is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is too supersaturated.[2] To address this, try the following:
-
Use a lower boiling point solvent system.
-
Add a small amount of a "poor" solvent (an anti-solvent) to the hot solution until it becomes slightly turbid, then add a few drops of the "good" solvent to clarify before allowing it to cool slowly.[2]
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound to induce crystallization.[2]
-
Ensure slow cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Suggested Solution |
| De-tosylation on silica gel | Neutralize the silica gel with triethylamine or use neutral alumina as the stationary phase.[1] |
| Co-elution of product with impurities | Optimize the solvent system using TLC. A shallower gradient or a different solvent system may be required. |
| Product is too polar and is retained on the column | Increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol (B129727) to the mobile phase may be necessary. |
| Product is not sufficiently soluble in the mobile phase | Choose a more appropriate mobile phase in which the compound is soluble. |
Issue 2: Low Recovery from Recrystallization
| Potential Cause | Suggested Solution |
| Compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or a mixed solvent system where the compound has high solubility when hot and low solubility when cold. Common systems include ethanol/water and hexane/ethyl acetate.[2] |
| Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. |
| The solution was not cooled sufficiently. | After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2] |
Data Presentation
The choice between column chromatography and recrystallization for the purification of tosylated pyrazoles often depends on the specific impurities present and the desired level of purity. Below is a summary of expected outcomes based on typical laboratory results.
| Purification Method | Typical Purity Achieved | Typical Yield Range | Key Advantages | Commonly Removed Impurities |
| Silica Gel Column Chromatography | >98% | 60-90% | Effective for separating compounds with different polarities, including regioisomers. | Unreacted starting materials, regioisomers, polar and non-polar byproducts. |
| Recrystallization | >99% (for well-formed crystals) | 50-85% | Can provide very high purity material if a suitable solvent is found. Cost-effective and scalable. | Removes impurities with different solubility profiles than the desired product. |
Experimental Protocols
Protocol 1: Purification of a Tosylated Pyrazole by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of a tosylated pyrazole using flash column chromatography.
Materials:
-
Crude tosylated pyrazole
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to determine the optimal solvent system for separation. A good starting point is a 9:1 hexane:ethyl acetate mixture.
-
Column Packing:
-
Prepare a slurry of silica gel in hexane. If de-tosylation is a concern, add 1% triethylamine to the solvent.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude tosylated pyrazole in a minimal amount of dichloromethane (B109758) or the eluent.
-
Carefully load the solution onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the determined solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 4:1 hexane:ethyl acetate) to elute the product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tosylated pyrazole.
-
Protocol 2: Purification of a Tosylated Pyrazole by Recrystallization
This protocol describes a general procedure for the recrystallization of a solid tosylated pyrazole.
Materials:
-
Crude tosylated pyrazole
-
Recrystallization solvent (e.g., ethanol, or a mixture such as ethanol/water or hexane/ethyl acetate)
-
Erlenmeyer flask, reflux condenser, hot plate, and filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude tosylated pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
References
preventing decomposition of 3-Methyl-1-tosyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 3-Methyl-1-tosyl-1H-pyrazol-5-amine. This resource is intended for researchers, scientists, and professionals in drug development to help prevent the decomposition of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by exposure to strong acids or bases, high temperatures, oxidizing agents, and prolonged exposure to air and moisture. The tosyl group is generally stable, but the pyrazole (B372694) ring and the exocyclic amine group can be susceptible to degradation under harsh conditions. Some amino-pyrazole derivatives are known to be sensitive to air.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure long-term stability, it is recommended to store this compound in a cool, dark, and dry place. For optimal preservation, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advised. This minimizes exposure to oxygen and moisture, which can contribute to degradation.
Q3: I've observed a color change in my sample of this compound. What could be the cause?
A3: A color change, such as turning yellow or brown, is a common indicator of decomposition. This is often due to oxidation of the amine functionality or other degradation pathways. Aromatic amines, in particular, can be prone to discoloration upon exposure to air and light.[1] If you observe a color change, it is crucial to assess the purity of the compound before proceeding with your experiment.
Q4: Can the tosyl protecting group be cleaved under typical experimental conditions?
A4: The tosyl group is a robust protecting group for amines and is generally stable under a wide range of reaction conditions.[2] Cleavage typically requires harsh conditions, such as strong acids (e.g., refluxing with concentrated HCl or heating in concentrated sulfuric acid) or reducing agents.[2][3] Therefore, unintended deprotection of the tosyl group is unlikely during standard experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected side products in reaction | Decomposition of the starting material. | Verify the purity of this compound using HPLC or LC-MS before use. Ensure reaction conditions are not excessively harsh (e.g., high temperature, extreme pH). |
| Low yield in a reaction | The starting material may have degraded during storage or the reaction. | Follow recommended storage conditions. Consider running the reaction under an inert atmosphere. |
| Inconsistent experimental results | Inconsistent quality of the starting material. | Always use a fresh, pure sample of this compound. Re-evaluate purity if the compound has been stored for an extended period. |
| Sample discoloration | Oxidation or other forms of decomposition. | Store the compound under an inert atmosphere and protect it from light. If discoloration is observed, purify the sample before use. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and detect any degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Analysis: Integrate the peak areas to determine the purity of the compound. The appearance of new peaks may indicate the presence of decomposition products.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Objective: To confirm the chemical structure of this compound and identify potential degradation products.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: Compare the obtained spectra with a reference spectrum of the pure compound.[4][5][6][7] The presence of unexpected signals may indicate decomposition. Changes in chemical shifts or the disappearance of characteristic peaks can also be indicative of structural changes.[8]
Visualizations
Caption: Proposed decomposition pathways for this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Recommended experimental workflow to prevent decomposition.
References
- 1. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methyl-1-tosyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1-tosyl-1H-pyrazol-5-amine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.
Troubleshooting Guide
Q1: My reaction to synthesize this compound is showing multiple spots on TLC, even after completion. What are the likely impurities?
A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Based on the typical synthesis route, which involves the reaction of 3-Methyl-1H-pyrazol-5-amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, several impurities are possible:
-
Unreacted Starting Materials: Residual 3-Methyl-1H-pyrazol-5-amine and unreacted p-toluenesulfonyl chloride.
-
Regioisomers: Tosylation can occur at different positions on the pyrazole (B372694) ring, leading to isomeric impurities. The most common regioisomer is 3-Methyl-2-tosyl-1H-pyrazol-5-amine. The formation of these isomers is a known challenge in pyrazole chemistry.[1][2]
-
Di-tosylated Byproduct: Tosylation may occur on both a ring nitrogen and the exocyclic amine, resulting in a di-tosylated species.
-
Hydrolyzed Tosyl Chloride: p-Toluenesulfonic acid can be present if the tosyl chloride has been hydrolyzed by moisture.
Q2: I am observing a peak in my HPLC analysis that I suspect is a regioisomer. How can I confirm its identity?
A2: Confirming the identity of a regioisomer requires advanced analytical techniques. Here are the recommended steps:
-
High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method that can separate the main peak from the impurity. Different column phases and mobile phase compositions should be tested to achieve baseline separation.
-
Mass Spectrometry (MS): Both the main peak and the impurity peak should have the same mass-to-charge ratio (m/z) in a mass spectrum, as they are isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structure elucidation.
-
¹H NMR: The chemical shifts of the pyrazole ring protons and the methyl group will differ between the 1-tosyl and 2-tosyl isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will also be different for the two isomers.
-
2D NMR (e.g., HMBC, HSQC): These experiments can help to definitively establish the connectivity of the atoms and confirm which nitrogen atom the tosyl group is attached to.[3][4]
-
Q3: My final product of this compound has a lower than expected purity after purification by column chromatography. What can I do to improve it?
A3: Improving the purity of your product may require optimizing both the reaction and purification steps:
-
Reaction Conditions:
-
Base Selection: The choice of base can influence the regioselectivity of the tosylation. Experiment with different organic and inorganic bases.
-
Temperature Control: Running the reaction at a lower temperature may improve selectivity and reduce the formation of byproducts.
-
Order of Addition: Adding the tosyl chloride slowly to the solution of the pyrazole and base can help to minimize side reactions.
-
-
Purification:
-
Column Chromatography: If you are already using column chromatography, try using a different solvent system or a gradient elution to improve the separation of the desired product from its impurities.[3]
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying crystalline solids and can be very effective at removing small amounts of impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities are typically related to the synthesis process. These include:
-
Unreacted 3-Methyl-1H-pyrazol-5-amine
-
p-Toluenesulfonyl chloride and its hydrolysis product, p-toluenesulfonic acid
-
Regioisomers, primarily 3-Methyl-2-tosyl-1H-pyrazol-5-amine
-
Di-tosylated byproducts
Q2: What are the acceptable limits for these impurities in a research or drug development setting?
A2: The acceptable limits for impurities depend on the intended use of the compound. For early-stage research, a purity of >95% is often acceptable. However, for drug development and preclinical studies, much stricter limits are imposed, often following the guidelines of the International Council for Harmonisation (ICH).
Q3: How can I differentiate between the 1-tosyl and 2-tosyl regioisomers using NMR?
A3: The chemical environment of the protons and carbons in the pyrazole ring is different for the 1-tosyl and 2-tosyl isomers, leading to distinct chemical shifts in their NMR spectra. Specifically, the chemical shift of the proton at the 4-position and the methyl group at the 3-position can be key indicators. 2D NMR techniques like HMBC can show a correlation between the tosyl group's sulfonyl oxygen and the adjacent protons on the pyrazole ring, which will differ between the two isomers.[5][6]
Q4: Is this compound stable? Are there any known degradation pathways?
A4: Tosylated pyrazoles are generally stable under neutral conditions. However, the tosyl group can be susceptible to cleavage under strongly acidic or basic conditions, which would lead to the formation of 3-Methyl-1H-pyrazol-5-amine and p-toluenesulfonic acid as degradation products.[7] It is recommended to store the compound in a cool, dry place and avoid exposure to harsh conditions.
Data Presentation
Table 1: Common Impurities and their Typical Analytical Signatures
| Impurity Name | Structure | Typical Analytical Method | Key Diagnostic Signal |
| 3-Methyl-1H-pyrazol-5-amine | HPLC, LC-MS | Different retention time and m/z from the product. | |
| p-Toluenesulfonyl chloride | HPLC, GC-MS | Distinct retention time and mass spectrum. | |
| p-Toluenesulfonic acid | HPLC, LC-MS | Different retention time and mass spectrum. | |
| 3-Methyl-2-tosyl-1H-pyrazol-5-amine | HPLC, NMR, LC-MS | Same m/z as the product, but different retention time and NMR chemical shifts. | |
| Di-tosylated byproduct | HPLC, LC-MS | Higher molecular weight and different retention time. |
Experimental Protocols
Protocol: HPLC Method for Impurity Profiling of this compound
This protocol provides a general method for the analysis of this compound and its potential impurities. Optimization may be required based on the specific instrument and column used.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
2. Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
4. Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
5. Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the main peak corresponding to this compound and any impurity peaks.
-
The relative percentage of each impurity can be calculated based on the peak area.
Visualizations
Caption: Workflow for the identification and troubleshooting of impurities.
Caption: Logical relationship of reactants to products and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole (B372694) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives, with a specific focus on avoiding over-reaction, controlling selectivity, and minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of obtaining a mixture of products in pyrazole synthesis?
A1: The most frequent issue, particularly in the classical Knorr pyrazole synthesis, is poor regioselectivity.[1] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (B178648), leading to the formation of two different regioisomeric pyrazoles.[1][2] Managing this selectivity is critical for synthesizing the desired isomer, which often possesses the specific biological activity of interest.[1]
Q2: My reaction mixture turns dark yellow or red during the synthesis. What causes this and how can it be prevented?
A2: The development of a deep yellow or red color is often due to the decomposition or side reactions of the hydrazine starting material, especially when using phenylhydrazine.[3][4] Oxidation of reaction intermediates or the final pyrazole product can also contribute to color formation.[3] To mitigate this, it is advisable to use high-purity or freshly distilled hydrazine, run the reaction at a lower temperature, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[4]
Q3: I am observing a low yield with significant amounts of unreacted starting materials. What are the likely causes and solutions?
A3: Low yields and incomplete reactions can stem from several factors.[5] The primary causes include poor quality or impure starting materials, suboptimal reaction conditions (e.g., insufficient time or temperature), or deactivation of a catalyst if one is used.[3][4] To troubleshoot, ensure the purity of your 1,3-dicarbonyl and hydrazine reagents.[4] You can try optimizing the reaction by increasing the temperature or prolonging the reaction time while monitoring progress by Thin Layer Chromatography (TLC).[3][4] In some cases, using a slight excess of one reagent can be beneficial.[3]
Q4: What are the most effective methods for separating regioisomeric pyrazole products?
A4: Separating regioisomers can be challenging but is most commonly achieved through column chromatography.[3][4] Careful selection of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for successful separation.[3] Fractional recrystallization can also be an effective technique if the isomers have significantly different solubilities in a specific solvent system.[3][4]
Q5: Besides regioisomers, what other common byproducts can form during pyrazole synthesis?
A5: Aside from regioisomers, incomplete cyclization or aromatization can lead to pyrazoline intermediates as byproducts.[3] At high temperatures, unwanted side reactions can also produce polymeric or tarry materials.[4] Unreacted starting materials, such as the hydrazine, may also be present as impurities in the crude product.[3]
Troubleshooting Guides
Guide 1: Controlling Regioselectivity in Knorr Pyrazole Synthesis
The formation of regioisomers is a primary challenge when using unsymmetrical 1,3-diketones. The reaction can proceed through two competing pathways, as illustrated below.
Several factors can be adjusted to favor one pathway over the other.
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Solvent Choice: The choice of solvent can dramatically influence regioselectivity.[1] Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to significantly increase the preference for one regioisomer compared to traditional solvents like ethanol (B145695).[2][6]
-
pH Control: The reaction's acidity or basicity can direct the initial nucleophilic attack.[1] Under basic conditions, the more nucleophilic nitrogen of the hydrazine typically attacks first, whereas acidic conditions can alter nucleophilicity and change the outcome.[1]
-
Steric and Electronic Effects: Introducing significant steric bulk or strong electron-withdrawing/donating groups on either the dicarbonyl or hydrazine reactant can create a bias, favoring one reaction pathway.[1]
-
Use of Dicarbonyl Surrogates: A robust method to enforce regioselectivity is to replace the 1,3-diketone with a surrogate like a β-enaminone.[1] These substrates have a pre-defined difference in reactivity at the two electrophilic centers, forcing the reaction to proceed with high selectivity.[1]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the improvement in regioselectivity for the synthesis of 3-CF₃/5-Aryl pyrazoles when switching from ethanol to a fluorinated alcohol solvent.
| Reactant (Aryl Group) | Solvent | Isomer Ratio (3-CF₃/5-Aryl : 5-CF₃/3-Aryl) | Reference |
| Phenyl | Ethanol | 1 : 1.2 | [2] |
| Phenyl | HFIP | > 20 : 1 | [2] |
| 4-Chlorophenyl | Ethanol | 1 : 1.5 | [2] |
| 4-Chlorophenyl | HFIP | > 20 : 1 | [2] |
| 4-Methoxyphenyl | Ethanol | 1 : 1.1 | [2] |
| 4-Methoxyphenyl | HFIP | > 20 : 1 | [2] |
Data adapted from J. Org. Chem. 2008, 73, 9, 3523–3526.[2]
Guide 2: General Troubleshooting Workflow
For general issues like low yield, impurities, or reaction stalling, a systematic approach is recommended.
Experimental Protocols
Protocol 1: Regioselective Knorr Synthesis in a Fluorinated Alcohol
This protocol describes a procedure optimized for high regioselectivity using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[1]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
Dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours.[1] Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the major regioisomer.[1]
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[1]
-
Protocol 2: Microwave-Assisted Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) can offer drastically reduced reaction times and improved yields.[7]
-
Materials:
-
α,β-unsaturated ketone (chalcone) (1 mmol)
-
Hydrazine hydrate (B1144303) (1.2 mmol)
-
Glacial acetic acid (as solvent/catalyst)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the chalcone (B49325) (1 mmol) and hydrazine hydrate (1.2 mmol).[1]
-
Add glacial acetic acid as the solvent and catalyst.[1]
-
Seal the vessel and place it in the microwave reactor.[1]
-
Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).[7] Note: Optimal time and power may need to be determined empirically.
-
After the reaction, cool the vessel to room temperature.[1]
-
Pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Collect the solid by filtration, wash with water, and dry.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]
-
Protocol 3: Purification of Crude Pyrazole by Acid-Base Extraction
This method is effective for removing non-basic, colored impurities from the crude product.[3]
-
Materials:
-
Crude pyrazole product
-
Suitable organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M HCl (aqueous)
-
1 M NaOH (aqueous)
-
-
Procedure:
-
Dissolve the crude pyrazole product in a suitable organic solvent.[3]
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl solution.[3]
-
Shake the funnel vigorously, allow the layers to separate, and drain the lower aqueous layer (containing the protonated pyrazole salt) into a flask.[3]
-
Wash the organic layer with the aqueous acid one more time and combine the aqueous extracts.[3]
-
Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper).[3]
-
The purified pyrazole product should precipitate out. Collect the solid by filtration or extract it back into an organic solvent.[3]
-
References
Technical Support Center: Reactions of 3-Methyl-1-tosyl-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Methyl-1-tosyl-1H-pyrazol-5-amine. The information is designed to address specific issues that may be encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: Pyrazole (B372694) derivatives, including this compound, generally exhibit good solubility in polar aprotic solvents such as acetone (B3395972), acetonitrile, DMF, and DMSO.[1] They have moderate solubility in non-polar solvents like toluene (B28343) and dichloromethane, while their solubility in water is typically limited unless functionalized with polar groups.[1] For many pyrazole syntheses, acetone is a commonly used solvent at room temperature.[1]
Q2: My starting material, this compound, is not dissolving in the reaction solvent. What can I do?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Increase Temperature: The solubility of most organic solids, including pyrazole derivatives, increases with temperature.[1][2]
-
Use a Co-solvent: Employing a mixture of solvents can improve solubility. For instance, adding a small amount of a solvent in which your compound is highly soluble (like DMSO or DMF) to a less effective solvent can be beneficial.[1]
-
Select an Alternative Solvent: Refer to the data on solvent effects for similar compounds to choose a more suitable solvent for your reaction. Aprotic dipolar solvents have been shown to yield better results in some cyclocondensation reactions.[1]
Q3: I am observing the formation of multiple products in my reaction. What are the likely side products?
A3: In reactions involving pyrazoles, the formation of regioisomers is a common issue, especially when using unsymmetrical starting materials.[3] The electronic and steric properties of the substituents on the pyrazole ring can influence the regioselectivity of the reaction.[4] Additionally, incomplete cyclization during synthesis can lead to hydrazone or enamine intermediates as impurities.[4]
Q4: How does the tosyl protecting group influence the reactivity of the pyrazole amine?
A4: The tosyl group is an electron-withdrawing group, which can affect the nucleophilicity of the pyrazole ring and the amine group. This can influence the reaction rates and the regioselectivity of subsequent reactions. In some cases, under harsh basic conditions, the tosyl group can be cleaved, leading to unintended side products.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired product, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low product yield.
Potential Causes and Solutions:
-
Impure Starting Materials: Ensure the purity of this compound, as well as all other reagents and solvents. Impurities can lead to undesirable side reactions.[4]
-
Incorrect Reaction Temperature: The reaction temperature may need optimization. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent the formation of side products.[4]
-
Suboptimal Solvent: The choice of solvent significantly impacts reaction kinetics and yield.[6] If the reaction is not proceeding as expected, consider changing the solvent. Refer to the data table below for guidance on solvent selection based on similar reactions.
-
Decomposition: The starting material or product might be unstable under the reaction conditions. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Catalyst Requirement: Some pyrazole syntheses require a catalyst to proceed.[3] If your reaction is sluggish, investigate whether a catalyst is needed.
Issue 2: Product Precipitation During Workup
This issue often arises when an aqueous solution is added to the organic reaction mixture, causing the product to crash out due to its low aqueous solubility.
Solutions:
-
Increase Organic Solvent Volume: Adding more of the organic solvent can help keep your product dissolved in the organic phase.
-
Use a Co-solvent System: Dissolve the precipitated product in a minimal amount of a "good" solvent (e.g., ethanol) before proceeding with the aqueous workup.[2]
-
pH Adjustment: If your product has acidic or basic functional groups, adjusting the pH of the aqueous layer can sometimes improve its solubility.
Quantitative Data: Solvent Effects on Halogenation of 3-aryl-1H-pyrazol-5-amines
The following table summarizes the effect of different solvents on the yield of the C-4 bromination of 3-phenyl-1-tosyl-1H-pyrazol-5-amine with N-bromosuccinimide (NBS), a reaction analogous to what might be performed on this compound.[7]
| Solvent | Yield (%) |
| n-Hexane | 65 |
| Ethanol | Low |
| 1,4-Dioxane | Low |
| Dichloromethane (DCM) | 70-82 |
| Ethyl Acetate (EtOAc) | 70-82 |
| Acetonitrile (MeCN) | 70-82 |
| N,N-Dimethylformamide (DMF) | 70-82 |
| Dimethyl Sulfoxide (DMSO) | Excellent |
Data extracted from a study on the halogenation of 3-aryl-1H-pyrazol-5-amines.[7]
Experimental Protocols
General Protocol for C-4 Halogenation of this compound
This protocol is a generalized procedure based on the successful halogenation of similar pyrazole derivatives.[7]
Caption: Experimental workflow for halogenation.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., DCM or DMSO).
-
Reagent Addition: Add the N-halosuccinimide (e.g., NBS, NCS, or NIS) (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-halogenated product.
Signaling Pathways and Logical Relationships
The reactivity of the pyrazole ring is influenced by the electronic properties of its substituents. The tosyl group at the N1 position and the amine group at the C5 position have opposing electronic effects that direct the regioselectivity of electrophilic substitution reactions.
Caption: Logical relationship for electrophilic substitution.
References
Validation & Comparative
A Comparative Guide to Alternative Protecting Groups for 3-Amino-5-Methylpyrazole
For researchers and professionals in drug development and synthetic chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. The 3-amino-5-methylpyrazole (B16524) moiety is a common scaffold in medicinal chemistry, and the protection of its 3-amino group is a critical step in many synthetic routes. This guide provides an objective comparison of alternative protecting groups for this specific application, supported by experimental data and detailed protocols to aid in the selection of the most suitable protecting group for your synthetic strategy.
Introduction to Amine Protecting Groups
The primary role of a protecting group is to temporarily mask a reactive functional group, such as the amino group of 3-amino-5-methylpyrazole, to prevent it from undergoing unwanted reactions during subsequent synthetic transformations. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups within the molecule. This concept is often referred to as "orthogonal protection."[1][2]
This guide focuses on a comparative analysis of four common amine protecting groups: tert-Butoxycarbonyl (Boc), Trifluoroacetyl (TFA), Benzyl (B1604629) (Bn), and Phthalimide (B116566) (Phth).
Comparison of Protecting Groups
The choice of a protecting group is dictated by the overall synthetic plan, including the nature of other functional groups present in the molecule and the reaction conditions anticipated in subsequent steps. The following table summarizes the key characteristics of the selected protecting groups for the 3-amino group of 3-amino-5-methylpyrazole.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Stability | Orthogonality |
| Boc | Boc-NH- | (Boc)₂O, Base (DMAP, DIPEA, or Pyridine), Solvent (DMF, DCM, or THF) | Acidic (TFA, HCl) or NaBH₄ in EtOH | High (~98%) | High (>95%) | Stable to base, nucleophiles, and catalytic hydrogenation. | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups. |
| Trifluoroacetyl | CF₃CO-NH- | Trifluoroacetic anhydride (B1165640) (TFAA) or Ethyl trifluoroacetate, Base (e.g., Et₃N) | Basic hydrolysis (e.g., aq. NaOH or K₂CO₃) or reductive cleavage. | Good to High | Good to High | Stable to acidic conditions and catalytic hydrogenation. | Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Bn) groups. |
| Benzyl | Bn-NH- | Benzyl bromide or chloride, Base (e.g., K₂CO₃ or NaH), Solvent (ACN or DMF) | Catalytic Hydrogenation (H₂, Pd/C) or strong acid (e.g., HBr/AcOH). | Good to High | High | Stable to acidic and basic conditions, and many oxidizing and reducing agents. | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. |
| Phthalimide | Phth-N- | Phthalic anhydride, heat or Phthaloyl chloride, base | Hydrazinolysis (hydrazine hydrate) or reductive cleavage (e.g., NaBH₄). | Moderate to Good | Good to High | Very stable to acidic and mild basic conditions. | Orthogonal to many protecting groups, but harsh deprotection can be a limitation. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these protection and deprotection strategies.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protection Protocol:
To a solution of 3-amino-5-methylpyrazole (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/mmol) is added 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) and diisopropylethylamine (DIPEA, 1.5 eq). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) is added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the N-Boc protected 3-amino-5-methylpyrazole. A reported yield for a similar aminopyrazole is 98%.
Deprotection Protocol (Acidic):
The Boc-protected 3-amino-5-methylpyrazole (1.0 eq) is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA). The reaction is stirred at room temperature for 1-3 hours and monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is often co-evaporated with a solvent like toluene (B28343) to remove residual TFA. The resulting amine salt can be used directly or neutralized with a base.
Deprotection Protocol (Mild):
For substrates sensitive to strong acid, a milder deprotection can be achieved. The Boc-protected pyrazole (B372694) is dissolved in ethanol (B145695), and sodium borohydride (B1222165) (NaBH₄, 2.0-3.0 eq) is added. The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is worked up accordingly.
Trifluoroacetyl (TFA) Protection and Deprotection
Protection Protocol (General):
To a solution of the amine (1.0 eq) and a base such as triethylamine (B128534) (Et₃N, 1.5 eq) in a suitable solvent like DCM at 0 °C, trifluoroacetic anhydride (TFAA, 1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature until completion as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the trifluoroacetamide.
Deprotection Protocol:
The N-trifluoroacetyl protected aminopyrazole is dissolved in a mixture of methanol (B129727) and water. An aqueous solution of a base such as sodium hydroxide (B78521) or potassium carbonate (2-3 eq) is added, and the mixture is stirred at room temperature or heated to reflux until the deprotection is complete. The product is then isolated by extraction and purified.
Benzyl (Bn) Protection and Deprotection
Protection Protocol:
To a suspension of 3-amino-5-methylpyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (B52724) (ACN), benzyl bromide (BnBr, 1.2 eq) is added. The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the N-benzylated product.
Deprotection Protocol:
The N-benzyl protected aminopyrazole is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give the deprotected amine.
Phthalimide (Phth) Protection and Deprotection
Protection Protocol (General):
A mixture of the amine (1.0 eq) and phthalic anhydride (1.0 eq) is heated, either neat or in a high-boiling solvent such as DMF or toluene, often with azeotropic removal of water. Alternatively, the amine can be reacted with phthaloyl chloride in the presence of a base.
Deprotection Protocol:
The phthalimide-protected aminopyrazole is dissolved in ethanol or methanol, and hydrazine (B178648) hydrate (B1144303) (excess) is added. The mixture is heated to reflux for several hours. The phthalhydrazide (B32825) precipitate is filtered off, and the filtrate containing the free amine is worked up.
Conclusion
The selection of an appropriate protecting group for the 3-amino group of 3-amino-5-methylpyrazole is a critical decision in the design of a synthetic route. The Boc group offers a versatile and widely used option with mild deprotection conditions. The trifluoroacetyl group provides an alternative that is stable to acidic conditions, while the benzyl group is robust and removable under neutral hydrogenolysis conditions. The phthalimide group offers high stability but requires specific and sometimes harsh deprotection methods. By carefully considering the stability, orthogonality, and ease of introduction and removal, researchers can select the optimal protecting group to streamline their synthetic efforts and achieve their target molecules efficiently.
References
A Comparative Guide to the Synthetic Routes of Substituted Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyrazoles are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The synthesis of these vital heterocyclic scaffolds can be approached through various pathways, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common synthetic routes to substituted aminopyrazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of Key Synthetic Routes
The selection of a synthetic route to a target aminopyrazole is a critical decision influenced by factors such as desired substitution pattern, required scale, and available starting materials. Below is a summary of the most prevalent methods, highlighting their key performance indicators.
| Synthetic Route | Starting Materials | Typical Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Common Limitations |
| Condensation of β-Ketonitriles | β-Ketonitrile, Hydrazine (B178648) derivative | Ethanol (B145695), reflux | 4 - 16 hours | 85 - 95[1] | High yields, versatile for 5-aminopyrazoles, readily available starting materials.[1][2] | Potential for regioisomeric mixtures with substituted hydrazines, may require harsh conditions. |
| Condensation of α,β-Unsaturated Nitriles | α,β-Unsaturated nitrile, Hydrazine derivative | Varies: Basic (NaOEt, EtOH, 0°C) or Acidic (AcOH, Toluene, 110°C) | 2 - 14 hours | 85 - 90[3] | Regioselective control (kinetic vs. thermodynamic), good yields.[3] | Regioselectivity is highly condition-dependent. |
| Multicomponent Reactions (MCRs) | Aldehyde, Malononitrile, Phenylhydrazine | Water/Ethanol, 55°C, catalyst | 15 - 27 minutes | 85 - 93[4][5] | High efficiency, atom economy, short reaction times, operational simplicity.[4][6] | Catalyst may be required, optimization can be complex. |
| Thorpe-Ziegler Cyclization | Dicyanohydrazone, Methyl bromoacetate (B1195939) | Toluene, microwave irradiation | ~15 minutes | Moderate to Good | Efficient for 4-aminopyrazoles, rapid synthesis with microwave assistance.[3] | Requires specific precursors, base-catalyzed ring closure.[3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature procedures and may require optimization for specific substrates.
Synthesis of 5-Amino-3-phenyl-1H-pyrazole via Condensation of a β-Ketonitrile
This protocol describes the synthesis of a 5-aminopyrazole from a β-ketonitrile and hydrazine hydrate (B1144303).
Reactants:
-
Benzoylacetonitrile (B15868) (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by recrystallization from ethanol to yield the final product.
Regioselective Synthesis of a 3-Aminopyrazole via Condensation of an α,β-Unsaturated Nitrile
This protocol outlines the kinetically controlled synthesis of a 3-aminopyrazole.
Reactants:
-
3-Methoxyacrylonitrile (B2492134) (1 equivalent)
-
Substituted alkylhydrazine (1.0 equivalent)
-
Sodium ethoxide (2.0 equivalents)
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask and cool to 0°C.
-
In a separate flask, dissolve the 3-methoxyacrylonitrile and the substituted alkylhydrazine in ethanol.
-
Add the solution from step 2 dropwise to the cold sodium ethoxide solution over 45-60 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product promptly.
Multicomponent Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This protocol details a one-pot, three-component synthesis of a highly substituted aminopyrazole.[4][5]
Reactants:
-
Benzaldehyde (B42025) derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Water/Ethanol (1:1 mixture)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) (as an example catalyst)[4]
Procedure:
-
In a test tube, combine the benzaldehyde derivative, malononitrile, phenylhydrazine, and the catalyst.
-
Add the water/ethanol solvent mixture (1 mL total).
-
Stir the mixture at 55°C using a magnetic stirrer.
-
Monitor the reaction progress by TLC (n-hexane/ethyl acetate, 1:1).
-
Upon completion (typically 15-27 minutes), cool the reaction to room temperature.
-
Add hot ethanol or chloroform (B151607) (3 mL) and stir for 1 minute.
-
Separate the catalyst by centrifugation, wash with ethanol, and dry.
-
Evaporate the solvent from the reaction mixture and recrystallize the crude product from ethanol to obtain the pure aminopyrazole.[4]
Synthesis of a Tetrasubstituted 4-Aminopyrazole via Thorpe-Ziegler Cyclization
This protocol describes a one-pot procedure for the synthesis of a 4-aminopyrazole derivative.[3]
Reactants:
-
Dicyanohydrazone (1 equivalent)
-
Methyl bromoacetate (1.1 equivalents)
-
Base (e.g., sodium ethoxide)
-
Toluene
Procedure:
-
In a microwave-safe vessel, dissolve the dicyanohydrazone in toluene.
-
Add methyl bromoacetate and the base to the solution.
-
Seal the vessel and heat the reaction mixture using microwave irradiation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture.
-
Perform an appropriate aqueous work-up to remove the base and salts.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthesis of 5-aminopyrazoles from β-ketonitriles.
Caption: Regioselective synthesis from α,β-unsaturated nitriles.
Caption: One-pot multicomponent synthesis of aminopyrazoles.
Caption: Synthesis of 4-aminopyrazoles via Thorpe-Ziegler cyclization.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
In Vitro Kinase Assays for Pyrazole Derivatives: A Comparative Guide
For researchers and drug development professionals, the pyrazole (B372694) scaffold is a cornerstone in the design of potent kinase inhibitors.[1][2] Quantifying the inhibitory activity of these derivatives is crucial, and various in vitro assays are available for this purpose. This guide provides a detailed comparison of two prevalent methodologies: the ADP-Glo™ Luminescence-Based Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay. It includes experimental data, detailed protocols, and visualizations to assist in selecting the appropriate assay for your research needs.
Comparison of Key In Vitro Kinase Assay Methodologies
Choosing the right assay depends on the specific research question, be it determining direct binding affinity or measuring the inhibition of enzymatic activity. Below is a comparison of two widely used platforms.
| Feature | ADP-Glo™ Kinase Assay | LanthaScreen® Eu Kinase Binding Assay |
| Principle | Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. A luciferase/luciferin system generates a luminescent signal proportional to the ADP concentration.[3][4] | A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase.[5][6] |
| Readout | Luminescence.[7] | TR-FRET (Fluorescence Resonance Energy Transfer).[5] |
| Assay Type | Enzymatic activity assay. | Binding affinity assay.[8] |
| Key Advantages | - Universal for any ADP-generating enzyme.[3]- High sensitivity and broad dynamic range.[7]- Can be used with up to 1mM ATP, accommodating a wide range of kinases.[3] | - Can be read continuously to study slow-binding inhibitors.[6]- Can use active or inactive kinase preparations.[6]- Suitable for detecting ATP-competitive (Type I and II) and some allosteric inhibitors.[9] |
| Considerations | - Indirect measurement of inhibition.- Potential for interference from compounds that affect the luciferase enzyme.[4] | - Requires specific fluorescent tracers and europium-labeled antibodies.[5]- Not suitable for non-ATP competitive inhibitors that do not displace the tracer. |
Performance Data: IC50 Values of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrazole-based inhibitors against their target kinases, demonstrating the potency of this chemical class.
| Compound Name / Reference | Target Kinase(s) | IC50 (nM) |
| Ruxolitinib | JAK1, JAK2, JAK3 | ~3, ~3, ~430[10][11] |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5[12] |
| Afuresertib (GSK2110183) | Akt1 | 1.3[2] |
| Compound 22 | CDK2, CDK5 | 24, 23[13] |
| Tozasertib (VX-680) | Aurora A, Aurora B | 0.6, 18[1] |
| Crizotinib | ALK, c-Met | ~3, ~150.8[10] |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 3.0, 5.7[10] |
| Compound 8 | Aurora A, Aurora B | 35, 75[2] |
| Compound 9 | CDK2/cyclin A2 | 960[14][15] |
Experimental Protocols
Detailed methodologies for conducting the ADP-Glo™ and LanthaScreen® assays are provided below. These are generalized protocols that should be optimized for each specific kinase and inhibitor.[7]
Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced. The luminescent signal is inversely proportional to kinase inhibition.[16]
Materials:
-
Purified recombinant kinase and its specific substrate
-
Kinase assay buffer
-
ATP solution (at or near the Kₘ for the kinase)
-
Pyrazole derivative compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)[16]
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the following components. A typical final reaction volume is 5-20 µL.[7]
-
Test compound or vehicle (e.g., DMSO).
-
Kinase enzyme.
-
A mixture of the specific substrate and ATP to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a set time, typically 30-60 minutes, to allow for ADP production.[7][17]
-
Reaction Termination and ATP Depletion: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[17]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[4][17]
-
ADP Conversion and Signal Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[4][17]
-
Incubation: Incubate at room temperature for 30-60 minutes.[4][17]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to controls and plot the values against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[10]
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
This protocol measures the affinity of an inhibitor by its ability to displace a fluorescent tracer from the kinase's ATP pocket.
Materials:
-
Purified, tagged (e.g., His, GST) kinase
-
LanthaScreen® Eu-labeled anti-tag antibody (e.g., Eu-anti-His)
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer A
-
Pyrazole derivative compounds serially diluted in DMSO
-
384-well assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Add 5 µL of the serially diluted test compound or DMSO vehicle to the wells of a 384-well plate.[9]
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and the corresponding Eu-labeled antibody in Kinase Buffer A. For example, 15 nM kinase and 6 nM antibody.[18]
-
Tracer Preparation: Prepare a 3X solution of the appropriate Kinase Tracer in Kinase Buffer A. The concentration should be close to the tracer's Kd for the specific kinase.[18]
-
Assay Assembly:
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.[6][9]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., acceptor and donor channels).
-
Data Analysis: Calculate the emission ratio and plot it against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
comparing tosyl vs. Boc protecting groups in pyrazole synthesis
For researchers, scientists, and drug development professionals navigating the intricate pathways of pyrazole (B372694) synthesis, the choice of a nitrogen protecting group is a critical decision that can significantly impact reaction outcomes, yields, and overall efficiency. Among the plethora of options, the tosyl (Ts) and tert-butyloxycarbonyl (Boc) groups have emerged as two of the most common guardians for the pyrazole nitrogen. This guide provides an objective, data-driven comparison of their performance, offering insights into their respective strengths and weaknesses to inform your synthetic strategy.
The selection of an appropriate protecting group hinges on a delicate balance of factors including ease of introduction, stability under various reaction conditions, and the facility of its removal. Both tosyl and Boc groups offer distinct advantages, and the optimal choice is often dictated by the specific molecular architecture and the desired synthetic transformations.
At a Glance: Tosyl vs. Boc
| Feature | Tosyl (Ts) | Boc (tert-butyloxycarbonyl) |
| Protection Stability | Highly stable to acidic and mildly basic conditions. | Stable to basic and nucleophilic conditions; labile to acid. |
| Deprotection Conditions | Requires strong reducing agents (e.g., Mg/MeOH, Na/Hg) or harsh acidic conditions (e.g., HBr/AcOH). | Mild acidic conditions (e.g., TFA, HCl) or specific neutral conditions (e.g., NaBH4/EtOH).[1][2] |
| Influence on Acidity | Increases the acidity of the remaining N-H proton in di-substituted pyrazoles. | Generally, has a lesser effect on the acidity of other protons. |
| Regioselectivity Control | Can influence the regioselectivity of subsequent substitution reactions. | Can direct lithiation and other electrophilic substitutions. |
| Typical Protection Yield | Good to excellent. | Good to excellent. |
| Typical Deprotection Yield | Variable, can be high but sometimes accompanied by side reactions. | Generally high to excellent under optimized conditions.[1][2] |
The Experimental Evidence: A Deeper Dive
N-Protection of the Pyrazole Ring
The introduction of both tosyl and Boc groups onto the pyrazole nitrogen typically proceeds with high efficiency.
N-Tosylation is commonly achieved by treating the pyrazole with tosyl chloride in the presence of a base.
N-Boc protection is generally accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a base catalyst. A study on the N-Boc protection of 4-acetyl-3,5-dimethylpyrazole highlighted different methodologies, with a combination of Boc₂O, N,N-diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (B28879) (DMAP) providing a 98% yield.[3] Another green approach using PEG-400 as a catalyst also afforded a high yield of 95%.[3]
| Protecting Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Tosyl | Pyrazole, TsCl, Base (e.g., K₂CO₃) | Acetonitrile | RT to reflux | 1-12 h | 85-95% | General Procedure |
| Boc | 4-acetyl-3,5-dimethylpyrazole, Boc₂O, DIPEA, DMAP | Dichloromethane | 0 °C to RT | 2 h | 98% | [3] |
| Boc | 4-acetyl-3,5-dimethylpyrazole, Boc₂O, PEG-400 | PEG-400 | RT | 2.5 h | 95% | [3] |
The Critical Step: Deprotection
The ease and selectivity of the deprotection step are often the deciding factors in choosing between tosyl and Boc.
N-Detosylation typically requires harsher conditions. Reductive cleavage using magnesium in methanol (B129727) is a common method. While effective, the conditions are not always compatible with other functional groups. Other methods include the use of sodium amalgam or strong acids like HBr in acetic acid.
N-Boc deprotection , in contrast, is known for its mildness. Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleaves the Boc group. Notably, a highly selective and mild deprotection of N-Boc pyrazoles can be achieved using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature, with reported yields ranging from 75-98%.[1][2] This method is particularly advantageous as it is compatible with many other protecting groups and sensitive functional groups.[1][2]
| Protecting Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Tosyl | N-Tosyl pyrazole, Mg | Methanol | Reflux | 1-4 h | 70-90% | General Procedure |
| Boc | N-Boc pyrazole, NaBH₄ | Ethanol | RT | 0.5-2 h | 75-98% | [1][2] |
| Boc | N-Boc pyrazole, TFA | Dichloromethane | RT | 1-3 h | >95% | General Procedure |
Experimental Protocols
N-Tosylation of Pyrazole (General Procedure)
To a solution of pyrazole (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 15 minutes, after which tosyl chloride (1.1 eq) is added portion-wise. The reaction mixture is then stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is purified by column chromatography.
N-Boc Protection of 4-acetyl-3,5-dimethylpyrazole[3]
To a solution of 4-acetyl-3,5-dimethylpyrazole (1 mmol) in dichloromethane, N,N-diisopropylethylamine (1 mmol) and a catalytic amount of 4-dimethylaminopyridine are added at 0 °C. After 15 minutes, di-tert-butyl dicarbonate (1 mmol) is added, and the reaction is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.
Deprotection of N-Tosyl Pyrazole using Mg/MeOH (General Procedure)
To a solution of the N-tosyl pyrazole (1.0 eq) in dry methanol, magnesium turnings (5.0 eq) are added. The mixture is stirred at reflux and the reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature and filtered. The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with saturated aqueous ammonium (B1175870) chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the deprotected pyrazole.
Selective Deprotection of N-Boc Pyrazole using NaBH₄/EtOH[1][2]
To a solution of the N-Boc protected pyrazole (1.0 eq) in ethanol (95% or dry), sodium borohydride (1.5-3.0 eq) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with 5% H₂SO₄, brine, and water until neutral pH. The organic phase is dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by column chromatography.
Logical Workflow for Protecting Group Selection
The choice between tosyl and Boc can be guided by the planned synthetic route. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for choosing between Tosyl and Boc protecting groups.
Conclusion
Both tosyl and Boc protecting groups are valuable tools in the synthesis of pyrazoles. The Boc group, with its ease of introduction and mild deprotection conditions, is often the preferred choice for syntheses requiring delicate handling of sensitive functional groups. The tosyl group, on the other hand, offers robust protection under acidic conditions, making it suitable for reaction sequences where such stability is paramount. Ultimately, a thorough understanding of the chemical properties of each protecting group and careful consideration of the overall synthetic strategy will enable the researcher to make an informed decision and achieve the desired synthetic outcome with optimal efficiency.
References
- 1. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers
A note on the compound of interest: While this guide explores the efficacy of kinase inhibitors derived from the pyrazole (B372694) scaffold, it is important to note that publicly available data on the specific kinase inhibitory activity of 3-Methyl-1-tosyl-1H-pyrazol-5-amine is limited. One study details its synthesis but does not provide biological evaluation data against kinase targets[1][2]. Therefore, this guide will provide a comparative analysis of other well-characterized pyrazole-based kinase inhibitors to illustrate the therapeutic potential of this chemical class. The pyrazole core is a key feature in numerous FDA-approved drugs and clinical candidates, highlighting its significance in medicinal chemistry[3][4][5].
Quantitative Comparison of Kinase Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for several FDA-approved pyrazole-based kinase inhibitors against their primary targets and in various cancer cell lines. This data provides a quantitative basis for comparing their efficacy and selectivity[3].
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinases of Note | IC50 (nM) |
| Crizotinib | ALK, ROS1, MET | ALK: ~3, c-Met: ~150.8 | IGF-1R, INSR | 8, 7 |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | TYK2, JAK3 | 19, 428 |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | FGFR1: 1.2, FGFR2: 2.5, FGFR3: 3.0, FGFR4: 5.7 | VEGFR2 | 36.8 |
| Asciminib | BCR-ABL1 (myristoyl pocket) | Native BCR-ABL1: 3.8 | Minimal off-target activity reported | >1000 |
Table 1: In Vitro Kinase Inhibitory Potency of Selected Pyrazole-Based Drugs.[3]
| Inhibitor | Cancer Cell Line | IC50 (µM) |
| Compound 2 (Akt1 inhibitor) | HCT116 (Colon Cancer) | 0.95 |
| Compound 10 (Bcr-Abl inhibitor) | K562 (Leukemia) | 0.27 |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 |
| PC-3 (Prostate) | 124.40 | |
| HL60 (Promyelocytic Leukemia) | 6.81 | |
| SNB19 (Astrocytoma) | 60.44 |
Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines.[4][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Assay Panel
This protocol describes a common method for determining the potency and selectivity of an inhibitor against a panel of purified kinases using a radiometric assay format[7].
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase for accurate IC50 determination.
-
Incubate the reaction for a specific time at an optimal temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation[8][9].
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic kinase signaling pathway that is often targeted by pyrazole-based inhibitors, leading to the inhibition of cell proliferation and survival.
Caption: Generic Kinase Signaling Pathway Inhibition.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for the initial screening and evaluation of a novel kinase inhibitor.
Caption: Workflow for Kinase Inhibitor Evaluation.
References
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. srrjournals.com [srrjournals.com]
Spectroscopic Scrutiny: Differentiating 3-Methyl-1-tosyl-1H-pyrazol-5-amine from its Regioisomers
A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine and its key regioisomers, 5-Methyl-1-tosyl-1H-pyrazol-3-amine and 3-Methyl-1-tosyl-1H-pyrazol-4-amine. This guide provides a detailed comparison of their expected spectroscopic characteristics based on analysis of related compounds, outlines comprehensive experimental protocols, and illustrates a relevant biological pathway.
The precise characterization of substituted pyrazoles is a critical step in the development of novel therapeutics, particularly in the realm of kinase inhibitors where this scaffold is prevalent. Regioisomers, while structurally similar, can exhibit vastly different biological activities and physicochemical properties. This guide focuses on the spectroscopic differentiation of three key regioisomers: this compound, 5-Methyl-1-tosyl-1H-pyrazol-3-amine, and 3-Methyl-1-tosyl-1H-pyrazol-4-amine.
Comparative Spectroscopic Data
| Spectroscopic Technique | This compound | 5-Methyl-1-tosyl-1H-pyrazol-3-amine | 3-Methyl-1-tosyl-1H-pyrazol-4-amine | Key Differentiating Features |
| ¹H NMR | ||||
| Pyrazole-H | ~5.5-6.0 ppm (s, 1H, H4) | ~5.8-6.3 ppm (s, 1H, H4) | ~7.5-8.0 ppm (s, 1H, H5) | The chemical shift of the pyrazole (B372694) ring proton is highly dependent on its position relative to the substituents. The H5 proton in the 4-amino isomer is expected to be the most downfield. |
| Pyrazole-CH₃ | ~2.2-2.4 ppm (s, 3H) | ~2.3-2.5 ppm (s, 3H) | ~2.1-2.3 ppm (s, 3H) | Subtle shifts in the methyl group resonance can be observed based on its position on the ring. |
| NH₂ | ~4.5-5.5 ppm (br s, 2H) | ~4.0-5.0 ppm (br s, 2H) | ~3.5-4.5 ppm (br s, 2H) | The chemical shift of the amino protons can vary and is influenced by hydrogen bonding and solvent. |
| Tosyl-CH₃ | ~2.4 ppm (s, 3H) | ~2.4 ppm (s, 3H) | ~2.4 ppm (s, 3H) | The chemical shift of the tosyl methyl group is expected to be consistent across the isomers. |
| Tosyl-ArH | ~7.3-7.4 ppm (d, 2H), ~7.8-7.9 ppm (d, 2H) | ~7.3-7.4 ppm (d, 2H), ~7.8-7.9 ppm (d, 2H) | ~7.3-7.4 ppm (d, 2H), ~7.8-7.9 ppm (d, 2H) | The characteristic AA'BB' pattern of the tosyl group's aromatic protons should be observable for all isomers. |
| ¹³C NMR | ||||
| Pyrazole-C3 | ~150-155 ppm | ~140-145 ppm | ~145-150 ppm | The chemical shifts of the pyrazole ring carbons are highly diagnostic of the substitution pattern. |
| Pyrazole-C4 | ~90-95 ppm | ~95-100 ppm | ~110-115 ppm (C-NH₂) | |
| Pyrazole-C5 | ~145-150 ppm (C-NH₂) | ~155-160 ppm | ~120-125 ppm | |
| IR (cm⁻¹) | ||||
| N-H Stretch | 3400-3200 (two bands) | 3400-3200 (two bands) | 3400-3200 (two bands) | The presence of primary amine N-H stretches is a common feature. |
| S=O Stretch | ~1370 & ~1170 | ~1370 & ~1170 | ~1370 & ~1170 | Strong, characteristic absorptions for the symmetric and asymmetric stretching of the sulfonyl group. |
| C=N/C=C Stretch | ~1630-1500 | ~1630-1500 | ~1630-1500 | Stretching vibrations of the pyrazole ring. |
| Mass Spec. | ||||
| Molecular Ion (M+) | Expected at m/z 253.08 | Expected at m/z 253.08 | Expected at m/z 253.08 | The molecular ion peak will be the same for all regioisomers. |
| Fragmentation | Loss of SO₂ (m/z 189), loss of tosyl radical (m/z 98), characteristic pyrazole ring fragmentation. | Loss of SO₂ (m/z 189), loss of tosyl radical (m/z 98), characteristic pyrazole ring fragmentation. | Loss of SO₂ (m/z 189), loss of tosyl radical (m/z 98), characteristic pyrazole ring fragmentation. | While the primary fragments may be similar, the relative intensities of the fragment ions could differ, providing clues to the substitution pattern. |
Disclaimer: The chemical shifts and spectral data presented are predicted values based on the analysis of structurally related compounds and general spectroscopic principles. Actual experimental values may vary.
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters to record include chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicity (s = singlet, d = doublet, br s = broad singlet).
-
¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals, especially for confirming the positions of substituents on the pyrazole ring.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), S=O (sulfonyl), C=N, C=C, and C-H bonds.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to induce fragmentation and analyze the resulting fragment ions to gain further structural information.
Biological Context: Pyrazoles in Kinase Signaling
Pyrazole derivatives are prominent scaffolds in the design of protein kinase inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrazole core can act as a versatile template for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting downstream signaling cascades.
For instance, many pyrazole-containing compounds have been developed as inhibitors of key kinases in cancer progression, such as:
-
Receptor Tyrosine Kinases (RTKs): Including VEGFR, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2]
-
Serine/Threonine Kinases: Such as Akt and CDKs, which are central to cell cycle progression and survival pathways.[1][2]
The specific substitution pattern on the pyrazole ring is critical for determining the potency and selectivity of kinase inhibition. Therefore, the unambiguous characterization of regioisomers is paramount in the development of effective and targeted kinase inhibitor drugs.
Caption: A simplified diagram of a generic kinase signaling pathway often targeted by pyrazole-based inhibitors.
References
Performance Comparison of Catalysts for Pyrazole Functionalization
A Comparative Guide to Catalysts for Pyrazole (B372694) Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazoles, a class of heterocyclic compounds integral to numerous pharmaceuticals and agrochemicals, is a pivotal process in modern synthetic chemistry. The choice of catalyst is paramount in achieving desired regioselectivity, efficiency, and substrate scope. This guide provides a comprehensive comparative analysis of various transition-metal catalysts employed for pyrazole functionalization, with a focus on palladium, copper, rhodium, nickel, and iron-based systems. The performance of these catalysts is evaluated based on experimental data for key reactions such as C-H activation and N-arylation.
The following tables summarize the performance of different catalytic systems for the functionalization of pyrazoles. Direct comparison of yields can be challenging due to the variability in substrates, catalysts, and reaction conditions reported in the literature. However, this compilation provides a valuable overview of the capabilities of each catalytic system.
Palladium-Catalyzed C-H Arylation of Pyrazoles
Palladium catalysts are extensively used for the direct C-H arylation of pyrazoles, offering a powerful tool for the selective modification of the pyrazole core.[1] The C5-arylation is a common transformation, and the choice of catalyst, ligand, and base significantly influences the reaction's efficiency and selectivity.
Table 1: Performance of Palladium Catalysts in C5-Arylation of 1-Methyl-1H-pyrazole with Aryl Halides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | DMA | 150 | 24 | 85 | 5 | [1] |
| PdCl(C₃H₅)(dppb) | KOAc | DMA | 150 | 24 | 88 | 5 | [1] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 120 | 12 | 92 | 2 | |
| Pd(OAc)₂ / CyJohnPhos | K₂CO₃ | Toluene | 100 | 8 | 95 | 2 |
Key Observations:
-
Both Pd(OAc)₂ and PdCl(C₃H₅)(dppb) demonstrate high efficacy for the C5-arylation of pyrazoles.[1]
-
The choice of base is critical, with potassium acetate (B1210297) (KOAc) and potassium carbonate (K₂CO₃) being effective.[1]
-
The addition of phosphine (B1218219) ligands, such as PPh₃ and CyJohnPhos, can significantly improve yields and allow for milder reaction conditions.
Copper-Catalyzed N-Arylation of Pyrazoles
Copper-catalyzed N-arylation of pyrazoles is a widely used method for the formation of C-N bonds, providing access to a diverse range of N-arylpyrazole derivatives. These reactions often utilize diamine ligands to enhance catalytic activity.
Table 2: Performance of Copper Catalysts in N-Arylation of Pyrazole with Aryl Halides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 24 | 91 | 5 | [2] |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 24 | 85 | 10 | |
| Cu₂O | None | K₂CO₃ | Acetonitrile | 82 | 12 | 88 | 10 | [3] |
| Copper Powder | L-(-)-Quebrachitol (QCT) | Cs₂CO₃ | Toluene | 110 | 24 | 95 | 10 |
Key Observations:
-
Copper(I) iodide (CuI) in combination with diamine ligands is a highly effective catalyst system for the N-arylation of pyrazoles.[2][4]
-
A variety of bases can be employed, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) being common choices.
-
The reactions generally proceed at elevated temperatures.
Rhodium-Catalyzed C-H Functionalization of Pyrazoles
Rhodium catalysts are particularly effective for the C-H activation and subsequent annulation of pyrazoles with alkynes, leading to the formation of fused heterocyclic systems.
Table 3: Performance of Rhodium Catalysts in C-H Annulation of 3-Arylpyrazoles with Alkynes
| Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| [Rh(MeCN)₃Cp][PF₆]₂ | Cu(OAc)₂·H₂O | DCE | 80 | 16 | 90 | 5 | [5] |
| [RhCl₂Cp]₂ | AgSbF₆ | DCE | 100 | 24 | 85 | 2.5 | [5] |
Key Observations:
-
Cationic rhodium(III) complexes are efficient catalysts for the C-H functionalization of pyrazoles.[5]
-
The use of a copper co-oxidant is often necessary to regenerate the active rhodium catalyst.[5]
Nickel-Catalyzed Functionalization of Pyrazoles
Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and have been successfully employed in the one-pot synthesis of pyrazoles.
Table 4: Performance of Nickel Catalysts in Pyrazole Synthesis and Functionalization
| Reaction Type | Catalyst System | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| One-Pot Synthesis | Heterogeneous Nickel-based | Hydrazine (B178648), Ketone, Aldehyde | Ethanol (B145695) | Room Temp. | 3 | up to 95 | 10 | [6][7] |
| N-Arylation | NiBr₂ / BaTiO₃ (photoredox) | Arylamine, Pyrazole | Water | Room Temp. | 24 | up to 85 | 5 | [8] |
Key Observations:
-
Heterogeneous nickel catalysts can efficiently promote the one-pot synthesis of pyrazoles at room temperature.[6][7]
-
Nickel-catalyzed photoredox C-N cross-coupling provides a green and regioselective method for the synthesis of N-arylpyrazoles in water.[8]
Iron-Catalyzed Synthesis of Functionalized Pyrazoles
Iron catalysts are an attractive option due to their low cost, low toxicity, and environmental friendliness. They have been utilized in the synthesis of pyrazoles from hydrazones and diketones.
Table 5: Performance of Iron Catalysts in Pyrazole Synthesis
| Catalyst System | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| (NH₄)₃[FeMo₆O₁₈(OH)₆] | Arylsulfonylhydrazine, Diketone | Ethanol | 80 | 2 | up to 98 | 1 | [9][10] |
| FeCl₃ | Arylhydrazone, Vicinal diol, TBHP | Ethylene Glycol | 80-120 | 6 | up to 85 | 5 | [11] |
Key Observations:
-
A polyoxomolybdate-based iron catalyst has shown excellent activity for the condensation cyclization to produce functionalized pyrazoles in high yields.[9][10]
-
Simple iron salts like FeCl₃ can also catalyze pyrazole synthesis, although sometimes requiring an oxidant.[11]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for Palladium-Catalyzed C5-Arylation of Pyrazoles
To a screw-capped tube are added the pyrazole substrate (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if required, e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is sealed, and the solvent (e.g., DMA or toluene, 3-5 mL) is added. The reaction mixture is then stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired C5-arylated pyrazole.[1]
General Procedure for Copper-Diamine-Catalyzed N-Arylation of Pyrazoles
To a resealable Schlenk tube, add CuI (5-10 mol%), the pyrazole (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The tube is evacuated and back-filled with argon (this process is repeated three times). The aryl halide (1.2 equiv), diamine ligand (10-20 mol%), and solvent (e.g., dioxane) are then added under a stream of argon. The tube is sealed and the reaction mixture is stirred in a preheated oil bath at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The crude product is then purified by silica gel column chromatography to yield the N-arylpyrazole.[2][4]
General Procedure for Nickel-Catalyzed One-Pot Synthesis of Pyrazoles
In a round-bottom flask, a mixture of a ketone (1.0 mmol), hydrazine (1.0 mmol), and a heterogeneous nickel-based catalyst (10 mol%) in ethanol (5 mL) is stirred at room temperature for 30 minutes. An aldehyde (1.0 mmol) is then added dropwise to the reaction mixture. The resulting mixture is stirred at room temperature for 3 hours. Upon completion of the reaction (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization or column chromatography to give the desired pyrazole derivative.[6][7]
General Procedure for Iron-Catalyzed Synthesis of Pyrazoles
A mixture of an arylsulfonylhydrazine (1.0 mmol), a 1,3-diketone (1.1 mmol), and the polyoxomolybdate-based iron catalyst (1 mol%) in ethanol (3 mL) is stirred at 80 °C for 2 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the functionalized pyrazole.[9][10]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative catalytic cycle.
Conclusion
The choice of catalyst for pyrazole functionalization is dictated by the desired transformation, substrate scope, and reaction conditions. Palladium catalysts remain the workhorse for C-H arylation, offering high yields and functional group tolerance. Copper catalysts provide an efficient and economical alternative for N-arylation reactions. Rhodium catalysts excel in C-H activation and annulation reactions, enabling the synthesis of complex fused pyrazole derivatives. Emerging research on nickel and iron catalysts highlights their potential as sustainable and cost-effective alternatives for various pyrazole functionalizations. This guide provides a foundational understanding to aid researchers in selecting the most appropriate catalytic system for their synthetic endeavors in the ever-evolving field of pyrazole chemistry.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Combined experimental and computational investigations of rhodium- and ruthenium-catalyzed C-H functionalization of pyrazoles with alkynes - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 7. Copper promoted, direct sulfenylation of n-aryl pyrazoles | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Methyl-1-tosyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals
For immediate reference, treat 3-Methyl-1-tosyl-1H-pyrazol-5-amine as a hazardous chemical waste. Proper disposal requires adherence to institutional and local regulations, managed through your organization's Environmental Health and Safety (EHS) office.
This guide outlines the essential procedures for the safe handling and disposal of this compound, targeting researchers, scientists, and professionals in drug development. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this exact compound in the search results, the following protocols are based on the known hazards of its constituent parts: pyrazole (B372694) derivatives and tosyl groups.
Immediate Safety and Handling
Before beginning any disposal process, it is critical to use appropriate Personal Protective Equipment (PPE). Both pyrazole and tosyl compounds can present significant health risks. Pyrazole derivatives can be toxic to aquatic life and may cause skin, eye, and respiratory irritation.[1][2][3] Tosyl groups are often used in reactions that can be thermally unstable.[4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn to prevent skin contact.[5][6]
-
Body Protection: A laboratory coat is necessary to protect skin and clothing from contamination.[5]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize the inhalation of any dust or vapors.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic, focusing on proper segregation, containment, and labeling before final removal by a certified service.
-
Waste Identification: Classify this compound as a solid hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid chemical into a designated, compatible, and clearly labeled hazardous waste container. Avoid creating dust during transfer.[5][6]
-
Contaminated Materials: Any items used in handling the chemical, such as gloves, weighing papers, or pipette tips, should also be placed in the designated hazardous waste container.
-
Solutions: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Containerization and Labeling:
-
The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.[6]
-
-
Storage:
-
Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [5]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for collection.[6] Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.[5]
-
Spill Management
In the event of a spill, immediate and proper action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[5]
-
Containment: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite (B1170534) to contain the substance.[5]
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container, avoiding dust generation.[5][6]
-
Decontamination: Clean the spill area according to your institution's established protocols.
-
Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined above.[6]
Quantitative Data Summary
While specific quantitative disposal data for this compound is not available, the table below summarizes the hazard classifications for related compounds, which should be considered as potential hazards.
| Hazard Classification | Description | Source Compounds |
| Acute Toxicity, Oral (Cat 4) | Harmful if swallowed. | 3-Methyl-1-phenyl-2-pyrazoline-5-one |
| Skin Irritation (Cat 2) | Causes skin irritation. | 5-Methyl-1H-pyrazol-3-amine |
| Eye Irritation (Cat 2/2A) | Causes serious eye irritation. | 3-Methyl-1-phenyl-2-pyrazoline-5-one, 5-Methyl-1H-pyrazol-3-amine |
| STOT SE 3 | May cause respiratory irritation. | 5-Methyl-1H-pyrazol-3-amine |
This data is based on structurally similar compounds and should be used for precautionary guidance.[2][3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
